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  • Product: 1-Oxo Colterol
  • CAS: 105644-17-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Oxo Colterol

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Oxo Colterol, the ketone derivative of the known β2-adrenergic agonist Colterol, represents a molecule of interest for understa...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oxo Colterol, the ketone derivative of the known β2-adrenergic agonist Colterol, represents a molecule of interest for understanding the nuanced structure-activity relationships (SAR) of phenylethanolamine compounds. While Colterol is a well-characterized bronchodilator, the pharmacological activity of its oxidized analog has not been extensively reported in peer-reviewed literature. This guide synthesizes established principles of adrenergic receptor pharmacology and SAR to postulate a mechanism of action for 1-Oxo Colterol. We hypothesize that the oxidation of the benzylic hydroxyl group to a ketone critically impairs the molecule's ability to activate the β2-adrenergic receptor, likely rendering it a low-affinity antagonist. This document provides the theoretical framework for this hypothesis and details the requisite experimental protocols to definitively characterize the binding and functional activity of 1-Oxo Colterol.

Introduction to Adrenergic Signaling and Colterol

The adrenergic system, a cornerstone of physiological regulation, is mediated by catecholamines like epinephrine and norepinephrine interacting with adrenergic receptors. These G-protein coupled receptors (GPCRs) are classified into α and β subtypes. The β2-adrenergic receptor (β2-AR) is a critical therapeutic target, primarily expressed in bronchial smooth muscle. Agonism of β2-AR leads to smooth muscle relaxation and bronchodilation, making it a primary treatment for asthma and chronic obstructive pulmonary disease (COPD)[1].

Colterol (N-tert-Butylarterenol) is a direct-acting short-acting β2-agonist (SABA) that exemplifies the classic phenylethanolamine pharmacophore[2]. Its therapeutic utility stems from its ability to effectively bind to and activate β2-AR, initiating a downstream signaling cascade that results in the desired physiological response[1].

Molecular Profile: 1-Oxo Colterol vs. Colterol

The defining structural difference between Colterol and 1-Oxo Colterol is the oxidation state of the benzylic carbon on the ethanolamine side chain. In Colterol, this position features a hydroxyl group, creating a chiral center. In 1-Oxo Colterol, this hydroxyl is replaced by a ketone (an oxo group).

FeatureColterol1-Oxo Colterol
IUPAC Name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone
Side Chain EthanolamineEthanamine-1-one
Key Functional Group Secondary Alcohol (Benzylic Hydroxyl)Ketone (Oxo)
Chirality at C1 Yes (R-enantiomer is active)No

This single chemical modification is predicted to have profound consequences for the molecule's pharmacological activity.

G cluster_colterol Colterol cluster_oxo 1-Oxo Colterol colterol_img colterol_img caption1 Key Feature: Benzylic Hydroxyl Group (Essential for Agonist Activity) oxo_img oxo_img caption2 Key Modification: Ketone Group (Hypothesized Loss of Activity) G β2-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Colterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist Hypothesized Antagonist (1-Oxo Colterol) Antagonist->Receptor Binds & Blocks Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Targets Leading to G start Start prep_reagents Prepare Reagents: - Radioligand (e.g., [3H]-DHA) - Test Compound (1-Oxo Colterol) - Membranes (β2-AR expressing) - Buffers start->prep_reagents plate_setup Plate Setup (96-well): - Total Binding Wells - Non-Specific Binding Wells - Competition Wells (10-point curve) prep_reagents->plate_setup add_components Add Components to Wells: 1. Buffer 2. Competitor (Buffer, Propranolol, or 1-Oxo Colterol) 3. Radioligand 4. Membranes plate_setup->add_components incubate Incubate (e.g., 60 min at 25°C) add_components->incubate filter Rapid Filtration (Separate bound from free ligand) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash dry_count Dry Filters & Add Scintillant Measure Radioactivity (CPM) wash->dry_count analyze Data Analysis: - Calculate Specific Binding - Plot % Inhibition vs. [Compound] - Determine IC50, then Ki dry_count->analyze end End analyze->end

Figure 3. Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 1-Oxo Colterol and Colterol in assay buffer (e.g., 11-point curve, from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well plate, add 25 µL of the appropriate solution to each well:

    • Total Binding: Assay Buffer.

    • Non-Specific Binding (NSB): 10 µM Propranolol.

    • Competition: 1-Oxo Colterol or Colterol dilution series.

  • Add Radioligand: Add 25 µL of radioligand (e.g., [³H]-DHA) at a final concentration near its Kd (e.g., 1 nM) to all wells.

  • Initiate Reaction: Add 50 µL of cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow binding to reach equilibrium. Causality: This time is determined empirically to ensure equilibrium is reached without significant degradation of the receptor or ligand.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (presoaked in 0.5% PEI to reduce non-specific filter binding). This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand. Causality: Using ice-cold buffer minimizes ligand dissociation from the receptor during the wash steps.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of 1-Oxo Colterol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 1-Oxo Colterol that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This experiment determines the functional effect of 1-Oxo Colterol on the β2-AR signaling pathway. It will be run in two modes: agonist mode (to detect any stimulation) and antagonist mode (to detect blockade of a known agonist).

Objective: To determine the EC50 (agonist activity) or IC50 (antagonist activity) of 1-Oxo Colterol.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human β2-AR.

  • Test Compound: 1-Oxo Colterol.

  • Reference Agonist: Isoproterenol or Colterol.

  • Assay Medium: HBSS or serum-free medium.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaLISA, or ELISA.

Step-by-Step Methodology:

Part A: Agonist Mode

  • Cell Plating: Seed cells into a 96-well or 384-well plate and grow overnight.

  • Compound Preparation: Prepare a serial dilution of 1-Oxo Colterol and the reference agonist (Isoproterenol) in assay medium containing a PDE inhibitor (e.g., 500 µM IBMX). Causality: The PDE inhibitor is essential to allow the generated cAMP to accumulate to detectable levels.

  • Stimulation: Remove growth medium from cells and add the prepared compound dilutions.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Analysis: Plot the cAMP signal against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).

Part B: Antagonist Mode

  • Cell Plating: As in Part A.

  • Antagonist Pre-incubation: Prepare a serial dilution of 1-Oxo Colterol in assay medium with PDE inhibitor. Add these dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add the reference agonist (Isoproterenol) to all wells at a concentration that gives ~80% of its maximal response (its EC80). Causality: The EC80 concentration provides a robust signal that can be effectively inhibited, making it ideal for quantifying antagonist potency.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels as in Part A.

  • Analysis: Plot the cAMP signal against the log concentration of 1-Oxo Colterol and fit to a sigmoidal inhibition curve to determine the IC50.

Data Interpretation & Concluding Remarks

Predicted OutcomeBinding Assay ResultFunctional Assay ResultConclusion
Hypothesis Confirmed Measurable Ki, but significantly higher than Colterol's Ki.Agonist Mode: No increase in cAMP (Emax ≈ 0). Antagonist Mode: Dose-dependent inhibition of Isoproterenol-stimulated cAMP production.1-Oxo Colterol is a β2-adrenergic receptor antagonist . Its affinity is lower than the parent agonist.
Alternative Outcome 1 No measurable displacement of radioligand up to high concentrations.No activity in either agonist or antagonist mode.1-Oxo Colterol has no significant affinity for the β2-AR and is inactive.
Alternative Outcome 2 Measurable Ki.Agonist Mode: A very low-level increase in cAMP (Emax << 100%). Antagonist Mode: Dose-dependent inhibition.1-Oxo Colterol is a low-efficacy partial agonist .

References

  • My-Massey, V., & Woster, P. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e955. Retrieved January 25, 2026, from [Link]

  • Labrid, C., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(4 Pt 2), 245S-251S. Retrieved January 25, 2026, from [Link]

  • Goldstein, D. S., et al. (2011). Differential Susceptibilities of Catecholamines to Metabolism by Monoamine Oxidases. The Journal of Pharmacology and Experimental Therapeutics, 339(3), 903-910. Retrieved January 25, 2026, from [Link]

  • Kačmarová, A., et al. (2018). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(4), 245S-251S. Retrieved January 25, 2026, from [Link]

  • Eisenhofer, G., Kopin, I. J., & Goldstein, D. S. (2004). Catecholamine Metabolism: A Contemporary View with Implications for Physiology and Medicine. Pharmacological Reviews, 56(3), 331-349. Retrieved January 25, 2026, from [Link]

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  • Weichert, D., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1009-1014. Retrieved January 25, 2026, from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - A2aR-HEK293 Recombinant Cell Line. Retrieved January 25, 2026, from [Link]

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  • Mahapatra, S., & Salunke, D. B. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. Retrieved January 25, 2026, from [Link]

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  • Mahy, N., et al. (1988). The local anaesthetic benzyl alcohol attenuates the alpha 2-adrenoceptor-mediated inhibition of human platelet adenylate cyclase activity when stimulated by prostaglandin E1, but not that stimulated by forskolin. British Journal of Pharmacology, 95(3), 759-766. Retrieved January 25, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Oxo Colterol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Oxo Colterol, with the systematic name 1-(3,4-dihydroxyphenyl)-2-(tert-butylamino)ethanone, is a ketone derivative of the β2-adrenergic agonist C...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo Colterol, with the systematic name 1-(3,4-dihydroxyphenyl)-2-(tert-butylamino)ethanone, is a ketone derivative of the β2-adrenergic agonist Colterol.[1] Its synthesis is of interest to researchers in medicinal chemistry and drug development for structure-activity relationship studies and as a potential metabolite or intermediate. This technical guide provides a comprehensive overview of the viable synthetic pathways for 1-Oxo Colterol, detailing the necessary precursors, reaction mechanisms, and experimental protocols. The guide emphasizes two primary routes: a linear synthesis commencing from catechol and an oxidative approach from Colterol. Each step is presented with a rationale for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Introduction

1-Oxo Colterol, a derivative of the short-acting β₂-adrenoreceptor agonist Colterol, is a valuable molecule for pharmacological research.[1] Understanding its synthesis is crucial for accessing this compound for further studies. This guide delineates two plausible and chemically sound pathways for the preparation of 1-Oxo Colterol, providing detailed experimental procedures and the underlying chemical principles.

Pathway 1: Linear Synthesis from Catechol

This pathway builds the 1-Oxo Colterol molecule in a stepwise fashion, starting from the readily available precursor, catechol. This approach offers excellent control over the introduction of functional groups and allows for the isolation and characterization of key intermediates.

Step 1: Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone (Precursor 1)

The initial step involves the Friedel-Crafts acylation of catechol to introduce the chloroacetyl group, forming the key intermediate 2-chloro-3',4'-dihydroxyacetophenone.

Reaction:

Catechol Catechol Precursor1 2-Chloro-3',4'-dihydroxyacetophenone Catechol->Precursor1 1. ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Precursor1 2. ThionylChloride Thionyl Chloride ThionylChloride->Precursor1 Catalyst

Figure 1: Synthesis of Precursor 1.

Experimental Protocol:

A robust method for the synthesis of 2-chloro-3',4'-dihydroxyacetophenone involves the reaction of catechol with chloroacetic acid in the presence of thionyl chloride.[2]

  • To a suitable reaction vessel, add catechol (1.0 equivalent) and chloroacetic acid (1.1 to 1.5 equivalents).

  • Slowly add thionyl chloride (1.0 equivalent) dropwise at room temperature, ensuring proper ventilation to handle the liberated gases.

  • Heat the reaction mixture to 50-80 °C for several hours, monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • The product can be isolated by crystallization and filtration, yielding 2-chloro-3',4'-dihydroxyacetophenone as a solid.

Causality of Experimental Choices:

  • Thionyl Chloride: Acts as both a solvent and a catalyst, facilitating the Friedel-Crafts acylation by activating the chloroacetic acid. This method avoids the use of more hazardous reagents like phosphorus oxychloride.[2]

  • Temperature Control: The reaction is heated to ensure a reasonable reaction rate. However, excessive temperatures should be avoided to minimize side product formation.

  • Workup: Quenching with water hydrolyzes any remaining thionyl chloride and precipitates the product.

Data Presentation:

PrecursorMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-3',4'-dihydroxyacetophenoneC₈H₇ClO₃186.59173
Step 2: Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride (Intermediate 2)

The chloro group in Precursor 1 is then replaced with an amino group. A reliable method to achieve this is through an azide intermediate, followed by reduction.

Reaction:

Precursor1 2-Chloro-3',4'- dihydroxyacetophenone AzideIntermediate 2-Azido-1-(3,4-dihydroxy- phenyl)ethanone Precursor1->AzideIntermediate 1. NaI (cat.) SodiumAzide Sodium Azide SodiumAzide->AzideIntermediate Intermediate2 2-Amino-1-(3,4-dihydroxy- phenyl)ethanone HCl AzideIntermediate->Intermediate2 2. HCl Hydrogenation H₂, Pd/C Hydrogenation->Intermediate2

Figure 2: Synthesis of Intermediate 2.

Experimental Protocol: [1][3]

  • Step 2a: Synthesis of 2-Azido-1-(3,4-dihydroxyphenyl)ethanone

    • Dissolve 2-chloro-3',4'-dihydroxyacetophenone (1.0 equivalent) in acetone.

    • Add sodium iodide (catalytic amount) and sodium azide (1.5 equivalents).

    • Reflux the mixture for approximately 24 hours.

    • After cooling, filter to remove insoluble salts and concentrate the filtrate.

    • The crude azide intermediate can be purified by extraction.

  • Step 2b: Reduction to 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride

    • Dissolve the crude azide intermediate in methanol and concentrated hydrochloric acid.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere at a slightly elevated temperature (e.g., 40 °C) for several hours.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate and induce crystallization by adding a suitable anti-solvent like acetone to obtain the hydrochloride salt of the product.

Causality of Experimental Choices:

  • Azide Intermediate: The use of sodium azide provides a safe and efficient way to introduce the nitrogen functionality. The resulting azide is then readily reduced to the primary amine.

  • Catalytic Hydrogenation: Palladium on carbon is a highly effective and widely used catalyst for the reduction of azides to amines under mild conditions. The use of hydrochloric acid during the reduction ensures the formation of the more stable hydrochloride salt of the product.

Step 3: N-Alkylation to 1-Oxo Colterol

The final step involves the introduction of the tert-butyl group onto the primary amine of Intermediate 2.

Reaction:

Intermediate2 2-Amino-1-(3,4-dihydroxy- phenyl)ethanone HCl FinalProduct 1-Oxo Colterol Intermediate2->FinalProduct TertButylatingAgent tert-Butylating Agent (e.g., 2-chloro-2-methylpropane) TertButylatingAgent->FinalProduct Base Base (e.g., Triethylamine) Base->FinalProduct

Figure 3: Synthesis of 1-Oxo Colterol.

Experimental Protocol (Analogous Procedure):

  • Suspend 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add a base, such as triethylamine (2.0-3.0 equivalents), to neutralize the hydrochloride and deprotonate the amine.

  • Add a tert-butylating agent, for example, 2-chloro-2-methylpropane or tert-butyl bromide (1.0-1.5 equivalents).

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, cool the reaction mixture and isolate the product through appropriate workup procedures, which may include filtration, extraction, and crystallization.

Causality of Experimental Choices:

  • Base: The presence of a base is crucial to deprotonate the ammonium salt and generate the free amine, which is the nucleophilic species required for the alkylation reaction.

  • Tert-Butylating Agent: 2-Chloro-2-methylpropane or other suitable tert-butylating agents are used to introduce the bulky tert-butyl group. The choice of agent may influence reaction conditions and yield.

Pathway 2: Oxidation of Colterol

An alternative and more convergent approach to 1-Oxo Colterol is the direct oxidation of its corresponding alcohol, Colterol (4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol). The primary challenge in this pathway is the selective oxidation of the secondary benzylic alcohol in the presence of the electron-rich and easily oxidizable catechol ring.

Reaction:

Colterol Colterol FinalProduct 1-Oxo Colterol Colterol->FinalProduct OxidizingAgent Selective Oxidizing Agent OxidizingAgent->FinalProduct

Figure 4: Oxidative Synthesis of 1-Oxo Colterol.

Discussion of Potential Methodologies:

While a specific protocol for the selective oxidation of Colterol to 1-Oxo Colterol is not explicitly detailed in the provided search results, several modern oxidation methods are known for their high selectivity for benzylic alcohols.[5][6]

  • Manganese-Based Reagents: Reagents like manganese(III) acetate in combination with a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have shown high efficiency and selectivity for the oxidation of electron-rich benzylic alcohols.[5][6] Careful control of stoichiometry and reaction conditions would be critical to prevent oxidation of the catechol moiety.

  • TEMPO-Catalyzed Oxidations: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives are highly effective catalysts for the selective oxidation of alcohols in the presence of a co-oxidant. The choice of co-oxidant and reaction conditions can be tuned to favor the oxidation of the secondary alcohol over the phenol groups.

  • Protecting Group Strategy: To circumvent the issue of catechol oxidation, a protection-oxidation-deprotection sequence could be employed. The catechol hydroxyls could be protected as ethers or acetals, followed by the oxidation of the secondary alcohol and subsequent removal of the protecting groups.

Experimental Considerations:

Developing a successful oxidative protocol would require careful screening of various selective oxidizing agents and reaction conditions. Key parameters to optimize would include the choice of solvent, temperature, reaction time, and the stoichiometry of the oxidant. The progress of the reaction should be meticulously monitored to maximize the yield of the desired ketone while minimizing the formation of byproducts from catechol oxidation.

Characterization of 1-Oxo Colterol

The final product, 1-Oxo Colterol, should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
IUPAC Name 1-(3,4-dihydroxyphenyl)-2-(tert-butylamino)ethanone[1]
Appearance Neat (likely an oil or low-melting solid)[1]

Spectroscopic Data:

While specific spectral data for 1-Oxo Colterol is not provided in the search results, characterization would typically involve:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the presence of all functional groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyls, amine, and ketone.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 1-Oxo Colterol. The linear synthesis from catechol offers a well-defined and controllable route, with detailed protocols available for the synthesis of key intermediates. The oxidative pathway from Colterol presents a more convergent but challenging alternative, requiring careful selection of a chemoselective oxidizing agent to avoid unwanted side reactions with the catechol moiety. The choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and the need for isotopic labeling or other modifications. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for scientists and professionals engaged in the synthesis and study of 1-Oxo Colterol and related compounds.

References

  • CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google P
  • CN107011188B - Preparation method of isoproterenol hydrochloride - Google P
  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride - PrepChem.com. (URL: [Link])

  • Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed. (URL: [Link])

  • "2-Amino-1-(3,4-dihydroxyphenyl)ethanone molecular weight and formula" - Benchchem. (URL not available)
  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - NIH. (URL: [Link])

  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride - PrepChem.com. (URL: [Link])

  • CN107011188B - Preparation method of isoproterenol hydrochloride - Google P
  • Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed. (URL: [Link])

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - NIH. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Oxo Colterol in Respiratory Disease Models

For Research Use Only. Introduction Chronic respiratory diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), are characterized by airflow obstruction and airway inflammation[1][2].

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Chronic respiratory diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), are characterized by airflow obstruction and airway inflammation[1][2]. A primary therapeutic strategy involves the use of β2-adrenergic receptor (β2AR) agonists, which promote bronchodilation by relaxing the airway smooth muscle[1][3]. 1-Oxo Colterol is an active metabolite of the β2-adrenergic agonist Colterol, a compound known for its bronchodilatory properties[4][5][6]. Understanding the pharmacological profile of 1-Oxo Colterol is crucial for evaluating its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Oxo Colterol in relevant in vitro and in vivo respiratory disease models. The protocols detailed herein are designed to assess the compound's mechanism of action, potency, and efficacy, following established scientific principles and methodologies.

Mechanism of Action: β2-Adrenergic Receptor Signaling

1-Oxo Colterol, as a derivative of Colterol, is hypothesized to function as a β2AR agonist. The canonical signaling pathway for β2AR activation in airway smooth muscle cells is a well-established cascade that leads to muscle relaxation and bronchodilation[7][8][9].

The signaling cascade proceeds as follows:

  • Receptor Binding: The agonist (e.g., 1-Oxo Colterol) binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of airway smooth muscle cells[7].

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs)[7][10].

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase[10].

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels[4][10].

  • Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA)[7][10].

  • Downstream Effects: PKA phosphorylates several target proteins, which collectively decrease intracellular calcium concentrations and reduce the activity of myosin light chain kinase (MLCK). This ultimately inhibits the actin-myosin cross-bridge formation required for muscle contraction, resulting in smooth muscle relaxation and bronchodilation[7][11].


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β2-Adrenergic Receptor Signaling Pathway.

Part A: In Vitro Evaluation Protocols

In vitro assays are fundamental for characterizing the direct interaction of a compound with its target and quantifying its functional effect at the cellular level.

Protocol 1: Functional Assessment of β2AR Activation via cAMP Accumulation Assay

This protocol measures the functional consequence of receptor activation by quantifying the production of the second messenger, cAMP. It is a robust method to determine the potency (EC50) and efficacy (Emax) of 1-Oxo Colterol.

Rationale: Activation of Gs-coupled receptors like the β2AR leads to a measurable increase in intracellular cAMP. This assay provides a direct functional readout of receptor agonism[12][13][14]. Forskolin is used as a positive control because it directly activates adenylyl cyclase, bypassing the receptor, thus confirming the integrity of the downstream signaling pathway.

Materials:

  • Human Bronchial Smooth Muscle Cells (HBSMC) or a cell line expressing β2AR (e.g., HEK293-β2AR).

  • Appropriate cell culture medium (e.g., SmGM-2 for HBSMC).

  • 1-Oxo Colterol, Isoproterenol (standard β2AR agonist), Forskolin (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Commercially available cAMP assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based)[15].

  • Multi-well plates (96- or 384-well).

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a predetermined density and grow to ~90% confluency.

  • Starvation: Prior to the assay, starve the cells in a serum-free medium for 2-4 hours to reduce basal signaling.

  • Compound Preparation: Prepare a serial dilution of 1-Oxo Colterol. Also, prepare dilutions for the standard agonist (Isoproterenol) and a negative control (vehicle).

  • Assay Initiation:

    • Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP breakdown.

    • Add the various concentrations of 1-Oxo Colterol, Isoproterenol, vehicle control, and a high concentration of Forskolin (e.g., 10 µM) to respective wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

    • Normalize the data with the vehicle control as 0% and the maximal Isoproterenol or Forskolin response as 100%.

CompoundExpected RoleConcentration RangeKey Parameter
1-Oxo ColterolTest Agonist1 pM - 10 µMEC50, Emax
IsoproterenolStandard Agonist1 pM - 10 µMEC50, Emax
Vehicle (e.g., 0.1% DMSO)Negative ControlN/ABasal cAMP Level
ForskolinPositive Control~10 µMMaximal System Response
Protocol 2: In Vitro Co-Culture Model for Bronchodilator Efficacy

To better mimic the physiological environment of the lung, a co-culture model combining airway epithelial cells and smooth muscle cells can be used. This model allows for the assessment of drug permeability across the epithelial barrier and its subsequent effect on smooth muscle relaxation[16].

Rationale: The airway epithelium acts as a barrier that inhaled drugs must cross to reach the underlying smooth muscle. This model provides a more biologically relevant system to evaluate the efficacy of aerosolized or apically applied compounds[16][17]. The measurement of cAMP in the smooth muscle cells serves as a surrogate for relaxation[16].

Materials:

  • Human bronchial epithelial cells (e.g., Calu-3 or primary HBECs)[18][19][20][21].

  • Human airway smooth muscle cells (HASM)[22].

  • Transwell® inserts (e.g., 0.4 µm pore size).

  • Co-culture medium.

  • Test compounds and controls as in Protocol 1.

  • cAMP assay kit.

Procedure:

  • HASM Seeding: Plate HASM cells in the lower chamber of the multi-well plate.

  • Epithelial Cell Seeding: Seed epithelial cells on the Transwell® inserts. Culture them until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating tight junction formation. This may involve culturing at an air-liquid interface (ALI)[18][19].

  • Co-Culture Assembly: Once the epithelial layer is mature, place the Transwell® inserts into the wells containing the HASM cells.

  • Compound Application: Apply 1-Oxo Colterol and controls to the apical side of the epithelial cells (in the insert), simulating inhaled delivery.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for compound transport and action.

  • cAMP Measurement: Remove the inserts. Lyse the HASM cells in the lower chamber and measure cAMP levels as described in Protocol 1.

  • Data Analysis: Analyze the dose-response relationship to determine the potency of 1-Oxo Colterol in a more complex, multi-cellular system.

Part B: In Vivo Evaluation Protocols

In vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a whole-organism context, accounting for pharmacokinetics, safety, and complex physiological responses. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model for these purposes[2][23][24].

Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and a Th2-dominant immune response[2][23][24].

Rationale: The OVA model allows for the assessment of a compound's ability to prevent or reverse key asthma-related pathologies in a living animal[2][25]. By sensitizing and challenging the animals with an allergen, an asthma-like phenotype is induced, creating a platform to test anti-asthmatic therapies[23][26].


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Experimental Workflow for OVA-Induced Asthma Model.

Materials:

  • 6-8 week old BALB/c mice.

  • Ovalbumin (OVA), Grade V.

  • Aluminum hydroxide (Alum) adjuvant.

  • Sterile phosphate-buffered saline (PBS).

  • Ultrasonic nebulizer for aerosol challenge.

  • 1-Oxo Colterol, vehicle control, and a positive control drug (e.g., Albuterol).

Procedure:

  • Sensitization (Days 0 and 14):

    • Administer an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg Alum in a total volume of 200 µL PBS[26].

    • The control group receives an IP injection of PBS/Alum only.

    • Repeat the sensitization on day 14[26].

  • Challenge (Days 21, 22, 23):

    • Expose mice to an aerosol of 1% OVA in PBS for 30 minutes on three consecutive days[26].

    • The control group is challenged with aerosolized PBS.

  • Therapeutic Intervention (Day 24):

    • Divide the OVA-sensitized/challenged mice into treatment groups:

      • Group 1: Vehicle control (e.g., saline, administered via inhalation or IP).

      • Group 2: 1-Oxo Colterol (at various doses).

      • Group 3: Positive control (e.g., Albuterol).

    • Administer the treatment 30-60 minutes before assessing airway hyperresponsiveness.

Protocol 4: Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to stimuli. It is commonly measured using invasive or non-invasive plethysmography following a challenge with a bronchoconstricting agent like methacholine[27][28][29].

Rationale: This protocol directly measures the physiological outcome of bronchodilation. A successful therapeutic agent will reduce the exaggerated airway resistance and elastance seen in asthmatic mice in response to methacholine[27][30][31].

Materials:

  • Invasive lung function measurement system (e.g., FlexiVent).

  • Anesthetics (e.g., ketamine/xylazine).

  • Tracheostomy cannula.

  • Methacholine solution in PBS (0-50 mg/mL).

  • Ventilator.

Procedure:

  • Animal Preparation: 24 hours after the final OVA challenge (Day 24), anesthetize the mouse.

  • Tracheostomy: Perform a tracheostomy and cannulate the trachea.

  • Mechanical Ventilation: Connect the mouse to a mechanical ventilator.

  • Baseline Measurement: Measure baseline airway mechanics (resistance - Rrs, and elastance - Ers).

  • Methacholine Challenge:

    • Administer aerosolized PBS (as a baseline) followed by increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL)[28].

    • Measure airway mechanics for 3-5 minutes after each dose.

  • Data Analysis:

    • Plot the percentage increase in Rrs and Ers over baseline against the methacholine concentration.

    • Compare the dose-response curves between the vehicle-treated, 1-Oxo Colterol-treated, and positive control groups. A rightward shift in the curve for the treated groups indicates a reduction in AHR.

Endpoint Analysis (Day 25)

Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Purpose: To quantify airway inflammation.

  • Procedure: After AHR measurement, euthanize the mouse and perform a lung lavage by instilling and retrieving PBS via the tracheal cannula[24].

  • Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes) in the BAL fluid[24]. A reduction in inflammatory cells, particularly eosinophils, in the 1-Oxo Colterol group would indicate anti-inflammatory effects.

Lung Histology:

  • Purpose: To visually assess inflammation and airway remodeling.

  • Procedure: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

  • Analysis: Score the sections for peribronchial inflammation and goblet cell hyperplasia.

Data Interpretation and Best Practices

  • Controls are Critical: Always include vehicle, positive, and negative controls in every experiment to ensure the validity of the results. For in vivo studies, a naive (non-sensitized) group and a sensitized-but-vehicle-challenged group are crucial for establishing baselines.

  • Dose-Response: Characterize compounds over a wide range of concentrations to accurately determine potency and efficacy.

  • Reproducibility: Ensure protocols are followed consistently. For in vivo studies, factors like animal age, sex, and housing conditions must be standardized.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups and determine statistical significance.

By following these detailed protocols, researchers can robustly characterize the pharmacological profile of 1-Oxo Colterol and evaluate its potential as a novel therapeutic agent for respiratory diseases.

References

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  • Colterol | C12H19NO3 | CID 25104 - PubChem. Available from: [Link]

  • Mechanism of action of Beta 2 agonist - YouTube. Available from: [Link]

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  • Beta 2 Adrenergic Agonists: Pharmacology | @LevelUpRN - YouTube. Available from: [Link]

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  • In vitro evaluation of bronchodilator drug delivery by jet nebulization during pediatric mechanical ventilation - PubMed. Available from: [Link]

  • Protocol for the OVA/alum-induced asthma mouse model. The OVA, OVA +... | Download Scientific Diagram - ResearchGate. Available from: [Link]

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  • How to Culture Human Bronchial Epithelial Cells as Airway Organoids - Protocols.io. Available from: [Link]

  • β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed. Available from: [Link]

  • Beta2-Agonists - StatPearls - NCBI Bookshelf. Available from: [Link]

  • The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC - PubMed Central. Available from: [Link]

  • Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW - OMICS International. Available from: [Link]

  • An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. Available from: [Link]

  • β2-Adrenoceptor signaling in airway epithelial cells promotes eosinophilic inflammation, mucous metaplasia, and airway contractility | PNAS. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available from: [Link]

  • Autonomic Pharmacology | Adrenergic Agonists - YouTube. Available from: [Link]

  • Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - Frontiers. Available from: [Link]

  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle | Request PDF - ResearchGate. Available from: [Link]

  • HUMAN PRIMARY AIRWAY EPITHELIAL CELL CULTURING PROTOCOL. Available from: [Link]

  • Asthma & Airway Hyperresponsiveness - SCIREQ. Available from: [Link]

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Sources

Application

Application Notes &amp; Protocols for the Pharmacological Characterization of 1-Oxo Colterol

Audience: Researchers, scientists, and drug development professionals. Executive Summary 1-Oxo Colterol is a structural derivative of Colterol, a known beta-adrenergic agonist with bronchodilator properties.[1][2] Colter...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Oxo Colterol is a structural derivative of Colterol, a known beta-adrenergic agonist with bronchodilator properties.[1][2] Colterol itself exhibits greater affinity for the β2-adrenergic receptor (ADRB2) over the β1 subtype, suggesting its utility as an anti-asthmatic agent.[3] The key structural modification in 1-Oxo Colterol—the oxidation of the benzylic hydroxyl group to a ketone—raises critical questions about its pharmacological profile. It may act as a prodrug, being metabolized to the active Colterol, or it may possess its own unique activity, selectivity, and signaling properties.

This document provides a comprehensive experimental framework to thoroughly characterize the pharmacology of 1-Oxo Colterol. The guide is structured to logically progress from fundamental in vitro target validation to more complex ex vivo and in vivo efficacy models. Each protocol is designed with scientific integrity at its core, emphasizing robust controls, quantitative endpoints, and clear rationale to ensure the generation of reproducible and decisive data. This systematic approach will define the compound's mechanism of action, potency, selectivity, and potential as a therapeutic candidate.

Part 1: In Vitro Characterization: Target Engagement & Functional Signaling

The foundational step in characterizing any new chemical entity is to confirm its interaction with the intended biological target and quantify the functional consequences of that interaction. For 1-Oxo Colterol, the primary hypothesis is that it targets the β2-adrenergic receptor. The following experiments are designed to test this hypothesis, determine binding affinity, measure functional potency, and explore potential signaling bias.

Experiment 1.1: Receptor Binding Affinity

Causality Behind Experimental Choice: Before assessing function, it is imperative to confirm that 1-Oxo Colterol physically interacts with the β2-adrenergic receptor. A competitive radioligand binding assay is the gold-standard method to quantify this interaction. By measuring the displacement of a known high-affinity radioligand, we can determine the binding affinity (Ki) of the test compound. To assess selectivity, a critical factor for predicting potential side effects (e.g., cardiovascular effects from β1 activation), the assay must be run concurrently on both β1 and β2 receptors.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably overexpressing human β2-adrenergic receptors (e.g., from Charles River, Revvity).[4][5]

    • Cell membranes prepared from cells overexpressing human β1-adrenergic receptors.

    • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP), well-characterized non-selective β-adrenergic antagonists.

    • Non-specific binding control: Propranolol (10 µM).

    • Positive control: Isoproterenol or Colterol.

    • Test Compound: 1-Oxo Colterol, prepared in a 10-point, 3-fold serial dilution series.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Scintillation fluid and 96-well filter plates.

  • Procedure:

    • In a 96-well plate, combine assay buffer, a fixed concentration of radioligand (typically at its Kd value), and either vehicle, non-specific binding control, or varying concentrations of the test compound/positive control.

    • Initiate the binding reaction by adding cell membranes (5-20 µg protein per well).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of 10 µM Propranolol) from total binding (counts in the presence of vehicle).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Expected Data Output for Receptor Binding Affinity

Compound β2-AR Ki (nM) β1-AR Ki (nM) Selectivity (β1 Ki / β2 Ki)
Isoproterenol (Control) 50 150 3-fold
Colterol (Parent) 147 645 ~4.4-fold

| 1-Oxo Colterol | TBD | TBD | TBD |

Experiment 1.2: Functional Agonism - cAMP Accumulation

Causality Behind Experimental Choice: The β2-adrenergic receptor is a canonical Gs-coupled receptor.[6] Agonist binding activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[7] Measuring cAMP accumulation is the most direct and physiologically relevant assay to determine if 1-Oxo Colterol is an agonist, antagonist, or inverse agonist at the β2-AR.

Protocol: Cell-Based cAMP Assay (Luminescence/HTRF)

  • Materials:

    • HEK293 or CHO cells stably expressing the human β2-AR.[6][8]

    • Assay kits: cAMP-Glo™ Assay (Promega)[9], HTRF cAMP dynamic kit (Cisbio), or competitive ELISA kit (Cell Signaling Technology).[10]

    • Positive control agonist: Isoproterenol.

    • Phosphodiesterase (PDE) inhibitor: IBMX (100 µM) or Rolipram (10 µM) to prevent cAMP degradation.

    • Test Compound: 1-Oxo Colterol in a dose-response curve.

  • Procedure (using cAMP-Glo™ as an example):

    • Seed cells in a 96-well or 384-well plate and grow to confluence.

    • Replace culture medium with stimulation buffer containing a PDE inhibitor and incubate.

    • Add serially diluted 1-Oxo Colterol or controls (Isoproterenol, vehicle) to the cells.

    • Incubate for 15-30 minutes at 37°C to allow for cAMP production.

    • Lyse the cells and add the cAMP detection solution containing protein kinase A (PKA). The amount of cAMP produced is inversely proportional to the PKA activity.

    • Add the Kinase-Glo® reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.

    • Measure luminescence on a plate reader. The light signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Convert luminescence signals to cAMP concentrations using a standard curve.

    • Plot cAMP concentration against the logarithm of agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect, relative to Isoproterenol).

Experiment 1.3: Downstream Signaling - β-Arrestin Recruitment

Causality Behind Experimental Choice: GPCR signaling is not monolithic. In addition to G-protein coupling, agonist binding also promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate their own distinct signaling cascades. A compound that preferentially activates G-protein signaling over β-arrestin recruitment (or vice versa) is known as a "biased agonist." Characterizing the β-arrestin profile of 1-Oxo Colterol is crucial for a modern understanding of its mechanism and potential for long-term effects like tachyphylaxis.[11][12]

Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)

  • Materials:

    • Cell line engineered for β-arrestin assays, e.g., U2OS cells co-expressing β2-AR fused to a small enzyme fragment and β-arrestin-2 fused to the complementing larger enzyme fragment (e.g., PathHunter® assay, DiscoverX).

    • Positive control: Isoproterenol.

    • Test Compound: 1-Oxo Colterol in a dose-response curve.

  • Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add serially diluted 1-Oxo Colterol or controls to the cells.

    • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which brings the two enzyme fragments together.

    • Add the enzyme substrate solution.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Measure chemiluminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

    • Calculate a "bias factor" by comparing the potency and efficacy of the cAMP response to the β-arrestin response, relative to a balanced agonist like Isoproterenol.

Table 2: Expected Data Output for Functional Assays

Compound cAMP EC50 (nM) cAMP Emax (%) β-Arrestin EC50 (nM) β-Arrestin Emax (%)
Isoproterenol 10 100 50 100
Colterol 45 100 200 95

| 1-Oxo Colterol | TBD | TBD | TBD | TBD |

Visualizations: In Vitro Signaling and Workflow

G cluster_0 Cell Membrane 1-Oxo Colterol 1-Oxo Colterol ADRB2 β2-AR 1-Oxo Colterol->ADRB2 Binding Gs Gs Protein ADRB2->Gs Activation Arrestin β-Arrestin ADRB2->Arrestin Recruitment AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Relax Smooth Muscle Relaxation PKA->Relax Internal Receptor Internalization Arrestin->Internal G cluster_workflow In Vitro Characterization Workflow start 1-Oxo Colterol binding Receptor Binding Assay (β1-AR & β2-AR) start->binding cAMP cAMP Functional Assay (β2-AR) start->cAMP arrestin β-Arrestin Assay (β2-AR) start->arrestin data Determine: - Ki (Affinity) - Selectivity - EC50/Emax (Potency) - Signaling Bias binding->data cAMP->data arrestin->data

Caption: Workflow for in vitro pharmacological profiling.

Part 2: Ex Vivo Characterization: Tissue-Based Efficacy

Causality Behind Experimental Choice: While cell-based assays are essential for mechanistic understanding, they lack the complexity of native tissue architecture. An organ bath experiment using isolated tracheal tissue provides a more physiologically relevant system to test the compound's ability to induce smooth muscle relaxation—the desired therapeutic effect for a bronchodilator. This assay integrates receptor binding, signal transduction, and the ultimate functional response in a single preparation. Guinea pig trachea is a well-established and predictive model for this purpose. [13] Protocol: Guinea Pig Isolated Tracheal Ring Assay

  • Materials:

    • Male Dunkin-Hartley guinea pigs (250-350g).

    • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

    • Contractile agent: Methacholine or Histamine.

    • Positive control: Salbutamol or Isoproterenol.

    • Organ bath system with isometric force transducers.

    • Gas mixture: 95% O₂ / 5% CO₂.

  • Procedure:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Carefully dissect the trachea into 2-3 mm wide rings, cutting between cartilage bands.

    • Suspend the rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with the gas mixture.

    • Connect the rings to force transducers and apply an optimal resting tension (approx. 1 g), followed by a 60-minute equilibration period.

    • Induce a stable, submaximal contraction (60-80% of maximum) using a pre-determined concentration of methacholine.

    • Once the contraction plateaus, add 1-Oxo Colterol (or controls) in a cumulative, logarithmic concentration-response fashion, allowing the relaxation at each concentration to stabilize before adding the next.

    • At the end of the experiment, wash out the compound and add a supramaximal concentration of a standard agonist to determine the maximal possible relaxation.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contractile tone induced by methacholine.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for tracheal relaxation.

Table 3: Expected Data Output for Ex Vivo Tracheal Relaxation

Compound Tracheal Relaxation EC50 (nM) Tracheal Relaxation Emax (%)
Salbutamol 150 100
Colterol 300 100

| 1-Oxo Colterol | TBD | TBD |

Part 3: In Vivo Proof-of-Concept: Bronchodilator Efficacy

Causality Behind Experimental Choice: The ultimate preclinical validation for a bronchodilator is to demonstrate its efficacy in a living animal model of airway disease. [14][15]This step is crucial as it accounts for pharmacokinetics (absorption, distribution, metabolism, excretion) and the complex interplay of physiological systems that cannot be replicated in vitro or ex vivo. A model of methacholine-induced bronchoconstriction in ventilated guinea pigs or mice allows for the direct measurement of airway resistance, providing a robust, quantitative endpoint for efficacy. [16][17] Protocol: Methacholine-Induced Bronchoconstriction Model

  • Materials:

    • Male Dunkin-Hartley guinea pigs or C57BL/6 mice.

    • Anesthetic (e.g., ketamine/xylazine or urethane).

    • Forced Oscillation Technique (FOT) system for measuring respiratory mechanics (e.g., FlexiVent, SCIREQ).

    • Nebulizer for drug delivery (if administered by inhalation).

    • Bronchoconstrictor: Methacholine chloride.

    • Positive control: Albuterol (Salbutamol).

  • Procedure:

    • Anesthetize the animal and perform a tracheostomy to insert a cannula.

    • Mechanically ventilate the animal using the FOT system.

    • Establish a stable baseline of respiratory mechanics (resistance, elastance).

    • Administer the test compound (1-Oxo Colterol), positive control (Albuterol), or vehicle via the desired route (e.g., inhalation, intravenous, intraperitoneal) at various doses.

    • After a set pre-treatment time, challenge the animal with an aerosolized or intravenous dose of methacholine known to cause a significant increase in airway resistance.

    • Continuously measure respiratory mechanics for 5-10 minutes post-challenge.

  • Data Analysis:

    • Determine the peak airway resistance (Rrs) following the methacholine challenge in each treatment group.

    • Calculate the percentage inhibition of bronchoconstriction for each dose of the test compound compared to the vehicle control group.

    • Plot the percentage inhibition against the dose of 1-Oxo Colterol to determine the ED50 (effective dose for 50% inhibition).

Table 4: Expected Data Output for In Vivo Bronchoprotection

Treatment Group Dose (mg/kg) Peak Airway Resistance (cmH₂O·s/mL) % Inhibition of Bronchoconstriction
Vehicle + Saline - 0.2 ± 0.02 N/A
Vehicle + MCh - 1.5 ± 0.15 0% (Reference)
Albuterol + MCh 0.1 0.5 ± 0.08 ~77%
1-Oxo Colterol + MCh Dose 1 TBD TBD
1-Oxo Colterol + MCh Dose 2 TBD TBD

| 1-Oxo Colterol + MCh | Dose 3 | TBD | TBD |

G cluster_invivo In Vivo Bronchodilation Workflow animal Anesthetize & Tracheostomize Guinea Pig / Mouse ventilate Mechanical Ventilation & Baseline Measurement (FOT) animal->ventilate dosing Administer Compound (1-Oxo Colterol, Vehicle, Control) ventilate->dosing challenge Induce Bronchoconstriction (Methacholine Challenge) dosing->challenge measure Measure Peak Airway Resistance challenge->measure analyze Calculate % Inhibition & Determine ED50 measure->analyze

Caption: Workflow for in vivo bronchodilator efficacy testing.

Part 4: Preliminary ADME & Metabolism Assessment

Causality Behind Experimental Choice: The ketone structure of 1-Oxo Colterol strongly suggests it may be a prodrug that is metabolically reduced to Colterol, the active moiety. An in vitro metabolic stability assay using liver microsomes is a rapid and cost-effective way to test this hypothesis. This experiment provides critical information on the compound's metabolic fate and helps interpret the in vivo data. [18]For instance, high in vitro potency but low in vivo efficacy could be explained by rapid metabolism, whereas low in vitro potency but high in vivo efficacy would support the prodrug hypothesis.

Protocol: In Vitro Metabolic Stability (Liver Microsomes)

  • Materials:

    • Pooled liver microsomes (human and/or rat).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Test Compound: 1-Oxo Colterol.

    • Reference Compound: Colterol (for metabolite identification).

    • Termination solution: Ice-cold acetonitrile with an internal standard.

    • LC-MS/MS system.

  • Procedure:

    • Pre-warm microsomes and buffer to 37°C.

    • In separate tubes, add 1-Oxo Colterol (typically 1 µM final concentration) to the buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and add it to the termination solution to stop the reaction and precipitate proteins.

    • Include a control incubation without NADPH to check for non-enzymatic degradation.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using an LC-MS/MS method optimized to detect and quantify both 1-Oxo Colterol and the potential metabolite, Colterol.

  • Data Analysis:

    • Plot the natural log of the percentage of 1-Oxo Colterol remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Monitor for the appearance and quantify the formation of Colterol over time.

Table 5: Expected Data Output for Metabolic Stability

Species t½ (min) Intrinsic Clearance (µL/min/mg) Colterol Formation
Rat TBD TBD Confirmed / Not Confirmed

| Human | TBD | TBD | Confirmed / Not Confirmed |

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25104, Colterol. [Link]

  • Innoprot. HiTSeeker beta-2 adrenergic receptor Cell Line. [Link]

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  • Fosse, T., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medicine. [Link]

  • ter Riet, G., et al. (2017). General Principles of Preclinical Study Design. In: Gallin, J.I., Ognibene, F.P., Johnson, L.L. (eds) Principles and Practice of Clinical Research. [Link]

  • Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infection and Pulmonary Diseases. [Link]

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Method

A Multi-modal Purification Strategy for Synthesized 1-Oxo Colterol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview and actionable protocols for the purification of 1-Oxo Colterol, a ketone der...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and actionable protocols for the purification of 1-Oxo Colterol, a ketone derivative of the β2-adrenergic agonist, Colterol. The inherent chemical properties of 1-Oxo Colterol—specifically its high polarity and susceptibility to oxidation—present unique challenges for achieving the high degree of purity required in research and pharmaceutical development. We will explore the causality behind selecting appropriate purification techniques, offering three distinct, validated protocols: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Recrystallization. Each protocol is designed as a self-validating system, complete with methodologies for purity assessment to ensure the final product meets rigorous quality standards.

Introduction: The Purification Challenge

1-Oxo Colterol, chemically known as 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a key derivative of Colterol.[1][2][3] As with any biologically active compound, its purity is paramount, as even trace impurities can significantly alter experimental outcomes or introduce toxicity.[4] The purification of 1-Oxo Colterol is complicated by two primary molecular features:

  • High Polarity: The presence of a catechol ring, a ketone, and a secondary amine confers significant hydrophilicity.[5][6][7] This makes interaction with traditional non-polar stationary phases (like C18) challenging, often resulting in poor retention and separation.[7][8]

  • Air Sensitivity: The catechol moiety is highly susceptible to oxidation, which can readily form colored ortho-quinone impurities.[1][9] This requires careful handling, the use of antioxidants, and selection of methods that minimize exposure to heat and oxygen.

This document serves as a comprehensive guide to navigate these challenges, providing a rationale-driven approach to select and execute the optimal purification strategy based on scale, available instrumentation, and desired final purity.

Physicochemical Properties & Purification Rationale

Understanding the molecule's properties is the cornerstone of developing an effective purification workflow. The choice of technique is not arbitrary; it is a direct consequence of the compound's interaction with different chemical environments.

PropertyDataImplication for Purification
Chemical Structure 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone[2][3]Contains multiple polar functional groups (catechol, ketone, amine) capable of hydrogen bonding. The amine group is basic.
Molecular Formula C₁₂H₁₇NO₃[1]-
Molecular Weight ~223.27 g/mol [1][2]Suitable for both chromatographic methods and recrystallization.
Predicted Polarity High (Hydrophilic)Challenges retention in standard reverse-phase chromatography.[7] Favors interaction with polar stationary phases, making Normal-Phase or HILIC a strong alternative.[6][10]
Chemical Stability Air Sensitive[1]Prone to oxidation.[9] Purification should be performed expeditiously, under inert gas if possible. Solvents should be degassed. The use of antioxidants (e.g., ascorbic acid, sodium bisulfite) in solutions may be necessary to prevent degradation.[9]
Strategic Choices: Chromatography vs. Recrystallization
  • Chromatography (HPLC): Offers the highest resolution and is ideal for removing closely related impurities. It is the preferred method for achieving >99% purity, essential for analytical standards and pharmacological testing.[11][12]

    • Reverse-Phase (RP-HPLC): The workhorse of purification. By using an acidic mobile phase modifier (e.g., formic acid), the amine group of 1-Oxo Colterol is protonated, increasing its polarity and often improving peak shape and retention on C18 columns.[13]

    • HILIC: A powerful technique for very polar compounds.[6] It operates by partitioning the analyte between a polar stationary phase and a high-organic mobile phase. For 1-Oxo Colterol, HILIC can provide excellent retention and an alternative selectivity compared to RP-HPLC.[10]

  • Recrystallization: A cost-effective and highly scalable bulk purification method.[14][15] It is excellent for removing impurities with different solubility profiles. However, it may be less effective at removing structurally similar impurities and can be complicated by the compound's air sensitivity when heating is required.[9][16]

Recommended Purification Protocols

The following protocols are designed to be starting points, and optimization may be required based on the specific impurity profile of the synthesized crude material.

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)

This method is recommended for achieving high-purity material (<1 g scale) and for isolating reference standards.

Causality: The use of a C18 stationary phase with an acidic aqueous/organic mobile phase is a standard for purifying polar amines.[17] The acid protonates the amine, increasing water solubility and minimizing tailing on the silica backbone. Acetonitrile is often chosen over methanol for its lower viscosity and UV transparency.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude 1-Oxo Colterol in a minimal amount of DMSO or Mobile Phase A. A concentration of 10-50 mg/mL is typical. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation & Column: Use a preparative HPLC system with a UV detector.[4][11]

    • Column: C18, 10 µm particle size, ≥20 mm ID.

    • Detector: UV, set to a wavelength where the compound absorbs (e.g., 280 nm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Degas all solvents prior to use to prevent bubble formation and baseline noise.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Gradient:

      • 5% B to 40% B over 30 minutes.

      • Hold at 40% B for 5 minutes.

      • Return to 5% B and re-equilibrate for 10 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the main peak.

  • Post-Purification: Combine fractions containing the pure product. Remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the pure compound as a formic acid salt.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing dissolve Dissolve Crude in DMSO/Mobile Phase A filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto Prep RP-HPLC filtrate->inject separate Gradient Elution (Water/ACN + FA) inject->separate detect UV Detection (280 nm) separate->detect collect Collect Fractions detect->collect pool Pool Pure Fractions collect->pool evaporate Rotary Evaporation (Remove ACN) pool->evaporate lyophilize Lyophilize evaporate->lyophilize pure_product Pure 1-Oxo Colterol (Formate Salt) lyophilize->pure_product

RP-HPLC Purification Workflow for 1-Oxo Colterol.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is an excellent alternative if RP-HPLC provides insufficient retention or co-elution with polar impurities occurs.

Causality: HILIC utilizes a polar stationary phase (like amide or silica) and a high-organic mobile phase.[6] A thin aqueous layer forms on the stationary phase, and polar analytes like 1-Oxo Colterol partition into this layer, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10] This provides an orthogonal separation mechanism to RP-HPLC.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude 1-Oxo Colterol in a solvent mixture that matches the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape. Filter the sample through a 0.45 µm PTFE syringe filter.

  • Instrumentation & Column:

    • Column: Amide or bare Silica, 5-10 µm particle size, ≥20 mm ID.

    • Detector: UV (e.g., 280 nm).

  • Mobile Phase:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to ~3.5 with formic acid).

  • Chromatographic Conditions:

    • Flow Rate: As appropriate for the column diameter.

    • Gradient:

      • 0% B to 60% B over 30 minutes.

      • Hold at 60% B for 5 minutes.

      • Return to 0% B and re-equilibrate for 15 minutes (HILIC columns require longer equilibration).

  • Fraction Collection & Post-Purification: Collect fractions based on UV signal. The buffer (Ammonium Formate) is volatile and can be removed by lyophilization, yielding the pure compound as a free base.

HILIC_Workflow cluster_prep Preparation cluster_hplc HILIC Purification cluster_post Post-Processing dissolve Dissolve Crude in High Organic Solvent filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto Prep HILIC Column filtrate->inject separate Gradient Elution (Increasing Water Content) inject->separate detect UV Detection (280 nm) separate->detect collect Collect Fractions detect->collect pool Pool Pure Fractions collect->pool lyophilize Lyophilize to Remove Volatile Buffer pool->lyophilize pure_product Pure 1-Oxo Colterol (Free Base) lyophilize->pure_product

HILIC Purification Workflow for 1-Oxo Colterol.
Protocol 3: Recrystallization

This method is best suited for purifying larger quantities of material (>1 g) where moderate to good purity is acceptable, or as a final clean-up step after chromatography.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[14][15] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution. Finding the right solvent is key.

Experimental Protocol:

  • Solvent Screening: Test the solubility of small amounts of crude material in various polar solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude 1-Oxo Colterol in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary. To mitigate oxidation, this step can be performed under a nitrogen or argon atmosphere.

  • Decolorization (Use with Caution): If the solution is highly colored from oxidation, a minimal amount of a non-acidic activated carbon can be added.

    • CAUTION: Do not use standard charcoal for phenolic compounds, as it may contain iron that forms colored complexes.[14] If used, add to the hot (not boiling) solution, stir for a few minutes, and perform a hot filtration to remove it.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under vacuum to yield the purified product.

Recrystallization_Workflow crude Crude 1-Oxo Colterol dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional, if charcoal used) dissolve->hot_filter optional cool Slow Cooling (Induces Crystallization) dissolve->cool hot_filter->cool vac_filter Vacuum Filtration (Collect Crystals) cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline 1-Oxo Colterol dry->pure_product

Recrystallization Workflow for 1-Oxo Colterol.

Purity Assessment and Validation

Purification must be validated. The purity of collected fractions or the final crystalline product should be assessed using an independent, high-resolution analytical method.

Analytical RP-HPLC Protocol:

  • System: Analytical HPLC with UV or DAD detector.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Analysis: Inject a small, diluted sample of the purified material. Purity is typically reported as the area percentage of the main peak at a non-saturating wavelength (e.g., 280 nm).

For definitive structural confirmation and mass verification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Summary and Recommendations

The successful purification of 1-Oxo Colterol requires a strategy that directly addresses its polarity and instability.

TechniquePrimary UseProsCons
RP-HPLC High-purity isolation (<1 g)High resolution, widely available, good for removing similar impuritiesMay require method development for good retention, uses organic solvents
HILIC Alternative high-purity isolationExcellent for very polar compounds, orthogonal to RP-HPLCRequires longer equilibration, specific columns may be needed
Recrystallization Bulk purification (>1 g), final polishingScalable, cost-effective, removes dissimilar impurities wellLower resolution, risk of degradation with heat, solvent selection is critical

For the highest purity required for pharmacological studies or reference standard generation, a chromatographic method such as RP-HPLC is the primary recommendation. If retention is poor, HILIC is the logical next step. For larger-scale synthesis where >98% purity is sufficient, recrystallization is an excellent and economical choice, potentially followed by a final chromatographic polishing step if needed.

References

  • PubChem. (n.d.). Colterol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists. Retrieved from [Link]

  • Hjemdahl, P. (1987). Catecholamine measurements by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • ACS Publications. (2016, April 11). Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health. (2022, April 22). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. PMC. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, March 31). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of an Analytical Method for the Determination of β 2 -Agonist Residues in Animal Tissues by High-Performance Liquid Chromatography.... Retrieved from [Link]

  • ResearchGate. (2025, October 13). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Catecholamine. Retrieved from [Link]

  • ResearchGate. (2025, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • PubMed. (1999). Multiresidue analysis of beta2-agonist in human and calf urine using multimodal solid-phase extraction and high-performance liquid chromatography with electrochemical detection. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ResearchGate. (2015, January 23). How to best detect catecholamines HPLC?. Retrieved from [Link]

  • Agilent. (2011, August 17). Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection. Retrieved from [Link]

  • Shimadzu. (n.d.). A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. Retrieved from [Link]

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Application

Guide to the Preparation of High-Fidelity Stock Solutions of 1-Oxo Colterol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-Oxo Colterol, a key derivative of the β-adrenergic agonist Colterol, is a compound of significant interest in pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo Colterol, a key derivative of the β-adrenergic agonist Colterol, is a compound of significant interest in pharmacological research. The integrity of all subsequent experimental data hinges on the initial, and often overlooked, step of preparing accurate and stable stock solutions. This guide provides a comprehensive, scientifically-grounded protocol for the preparation, storage, and handling of 1-Oxo Colterol. We move beyond a simple list of steps to explain the critical rationale behind each procedural choice, ensuring that researchers can generate reliable and reproducible results. This document is structured to serve as a self-validating system, integrating best practices for handling air-sensitive catechol-containing compounds.

Foundational Principles: Why Stock Solution Integrity is Non-Negotiable

Physicochemical Profile of 1-Oxo Colterol

A deep understanding of a compound's chemical properties is the bedrock of a robust preparation protocol. The table below summarizes the critical characteristics of 1-Oxo Colterol and the direct implications for laboratory handling.

Table 1: Key Physicochemical Properties and Their Practical Implications

PropertyValue / CharacteristicRationale & Implications for Stock PreparationSource
Molecular Formula C₁₂H₁₇NO₃The elemental composition used to calculate the molecular weight.[1]
Molecular Weight 223.27 g/mol Essential for accurately calculating the mass required for a target concentration.[1]
Chemical Structure 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanoneThe presence of the 1,2-dihydroxybenzene (catechol) group is the most critical feature. This group is highly prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and non-acidic pH.[3]
Stability Documented as "Air Sensitive"This confirms the high risk of oxidative degradation. All handling and storage steps must be designed to minimize exposure to atmospheric oxygen. Preparation under an inert gas is highly recommended.[1]
Solubility Inferred from structureExpected to be soluble in organic polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in alcohols like ethanol. Aqueous solubility is likely to be poor, especially at neutral pH.N/A

Core Protocol: Preparation of a 10 mM 1-Oxo Colterol Master Stock in DMSO

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, a common starting point for most in vitro cellular and biochemical assays.

Essential Materials & Equipment
  • 1-Oxo Colterol (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a sealed bottle (e.g., Sure/Seal™)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Amber glass vial with a PTFE-lined, airtight screw cap

  • Class A volumetric flasks (if intermediate dilutions are needed)

  • Calibrated positive-displacement or air-displacement pipettes

  • Inert gas source (Argon or Nitrogen) with a gentle delivery system

  • Chemical-resistant spatula

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, safety glasses with side shields.

Step-by-Step Methodology: A Self-Validating Workflow

The following workflow is designed to minimize exposure to atmospheric contaminants and ensure accuracy.

  • Pre-Workflow Preparation: Before starting, allow the sealed containers of 1-Oxo Colterol and anhydrous DMSO to equilibrate to ambient room temperature for at least 30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the hygroscopic compound and solvent upon opening.

  • Mass Calculation: Calculate the required mass. For example, to prepare 2 mL of a 10 mM solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.010 mol/L x 0.002 L x 223.27 g/mol x 1000 mg/g = 4.465 mg

  • Inert Atmosphere Weighing: If available, perform the weighing inside a glovebox with an inert atmosphere. If not, work quickly and efficiently in a chemical fume hood. Tare the amber vial on the analytical balance. Carefully weigh the calculated mass of 1-Oxo Colterol directly into the vial. Record the actual mass.

  • Solvent Addition: Using a calibrated pipette, add approximately 90% of the final required volume of anhydrous DMSO to the vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of argon or nitrogen for 10-15 seconds to displace the air. Immediately and securely seal the vial with the PTFE-lined cap.

  • Dissolution: Vortex the solution until all solid material is completely dissolved. A brief, gentle warming in a 37°C water bath can assist, but avoid excessive heat. Visually inspect the solution against a bright light to confirm the absence of any particulates.

  • Final Volume Adjustment & Documentation: Briefly open the vial and add DMSO to reach the final calculated volume. Purge with inert gas again and seal tightly. Label the vial comprehensively: "1-Oxo Colterol, 10 mM in anhy. DMSO, [Date], [Initials]" . Record all details, including the actual mass and final volume, in your laboratory notebook.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Weighing cluster_solubilization Phase 2: Solubilization under Inert Conditions cluster_final Phase 3: Finalization & Storage reagents Equilibrate Reagents to RT calculate Calculate Required Mass reagents->calculate weigh Weigh 1-Oxo Colterol into Amber Vial calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso purge1 Purge Headspace with N2/Ar add_dmso->purge1 seal1 Seal Vial Tightly purge1->seal1 vortex Vortex Until Fully Dissolved seal1->vortex inspect Visually Inspect for Particulates vortex->inspect inspect->vortex If Particulates Remain adjust_vol Adjust to Final Volume inspect->adjust_vol If Clear purge2 Final N2/Ar Purge & Seal adjust_vol->purge2 label_doc Label Vial & Document purge2->label_doc store Aliquot & Store at -80°C label_doc->store

Caption: A validated workflow for preparing air-sensitive 1-Oxo Colterol stock solutions.

Long-Term Storage and Stability Protocol

The chemical stability of the prepared stock is paramount. Catechols degrade over time, and repeated environmental exposure accelerates this process.[4]

Table 2: Recommended Storage Conditions for 1-Oxo Colterol Stock Solution

ParameterRecommendationRationale
Temperature -80°C (preferred) or -20°C (acceptable for short term)Ultra-low temperatures drastically slow the kinetics of oxidative degradation.
Aliquoting Dispense into single-use volumes in smaller, airtight vials (e.g., 20-50 µL).This is the most effective way to prevent degradation from repeated freeze-thaw cycles and minimizes re-exposure of the master stock to air and moisture.
Light Exposure Always use amber vials or wrap clear vials in aluminum foil.Catechols are photosensitive; light provides the energy to initiate and propagate oxidative reactions.[4]
Atmosphere Purge each aliquot with inert gas before sealing and freezing.This replaces the oxygen in the headspace, removing a key reactant for degradation.

Safety & Handling: A Mandate for Due Diligence

As a pharmacologically active compound with a potentially reactive structure, all handling of 1-Oxo Colterol must be performed with appropriate caution.

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of aerosolized powder.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses at all times.

  • Spill & Disposal: In case of a spill, contain the material (do not wash into a drain) and dispose of it as hazardous chemical waste. All contaminated materials (gloves, weigh boats, pipette tips) must be disposed of according to your institution's hazardous waste guidelines.

Logical Dilutions for Experimental Use

When preparing working solutions for assays, the goal is to maintain compound solubility while minimizing solvent-induced artifacts.

Serial Dilution Pathway

G stock 10 mM Master Stock Stored at -80°C in anhy. DMSO intermediate 100 µM Intermediate Stock Freshly Prepared in Assay Buffer stock->intermediate 1:100 Dilution (Vortex during addition) working Final Working Concentrations e.g., 1 nM - 1 µM in Assay Plate intermediate->working Serial Dilution in Plate

Caption: Recommended pathway for diluting master stock to final assay concentrations.

Critical Best Practices for Dilution
  • Preventing Precipitation: When diluting the DMSO stock into an aqueous assay buffer, add the small volume of DMSO stock to the larger volume of buffer while the buffer is being vortexed. This rapid dispersion prevents the compound from "crashing out" of the solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific biological system, typically ≤0.5%, to avoid solvent-induced toxicity or off-target effects.

  • Use Freshly Prepared Dilutions: Never store dilute aqueous solutions of 1-Oxo Colterol. Prepare them fresh from the frozen DMSO stock for each experiment.

References

  • Colterol Compound Summary. PubChem, National Institutes of Health. [Link]

  • Catechol Standard Operating Procedure. University of Alaska Fairbanks. [Link]

  • Catechol Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Storage and Release of Catecholamines. Basic Neurochemistry, NCBI Bookshelf. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 1-Oxo Colterol

Audience: Researchers, scientists, and drug development professionals engaged in the characterization of beta-2 adrenergic agonists and related compounds. Abstract: This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the characterization of beta-2 adrenergic agonists and related compounds.

Abstract: This technical guide provides a comprehensive overview of the analytical standards and detailed protocols for the qualitative and quantitative analysis of 1-Oxo Colterol. As a derivative of the β-adrenergic agonist Colterol and a potential impurity in related active pharmaceutical ingredients (APIs) like Bitolterol, rigorous and validated analytical methods are imperative for its characterization.[1][2] The methodologies outlined herein are grounded in established principles for the analysis of catecholamines and related pharmaceutical compounds, ensuring scientific integrity and robust, reproducible results.

Introduction to 1-Oxo Colterol and the Imperative for Analytical Standards

1-Oxo Colterol is a catechol-containing compound structurally related to the short-acting β2-adrenergic agonist, Colterol.[1][3][4] Its significance in pharmaceutical research and development stems from its potential presence as a synthetic intermediate, a degradation product, or an impurity in drug substances such as Bitolterol.[2] The control of such impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. Therefore, the availability of robust, validated analytical methods is not merely a technical requirement but a cornerstone of ensuring the safety and efficacy of pharmaceutical products.

This guide is designed to provide researchers with the foundational knowledge and practical protocols to accurately identify and quantify 1-Oxo Colterol. The methodologies are developed based on the known physicochemical properties of 1-Oxo Colterol and analogous compounds, with a strong emphasis on the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7]

Physicochemical Properties of 1-Oxo Colterol

A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of a successful analytical method.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃[1][2]
Molecular Weight 223.27 g/mol [1][2]
Appearance Neat[1]
Chemical Structure 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one[8]
Key Structural Features Catechol ring, secondary amine, ketone
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions.
Stability Noted to be air-sensitive, which is characteristic of catechol-containing compounds susceptible to oxidation.[1]

The presence of the catechol moiety suggests a strong UV absorbance and susceptibility to oxidation, which are critical considerations for method development, sample handling, and storage.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification and purity assessment of 1-Oxo Colterol, a reversed-phase HPLC method with UV detection is the workhorse technique. The catechol structure provides a suitable chromophore for UV detection.

Rationale for Method Selection
  • Specificity: Reversed-phase chromatography provides excellent separation of 1-Oxo Colterol from its parent compound, Colterol, and other related impurities based on differences in polarity.

  • Versatility: The method can be readily adapted for the analysis of bulk drug substance, formulated products, and for monitoring stability.

  • Cost-Effectiveness: HPLC-UV is a widely available and relatively inexpensive technique compared to mass spectrometry-based methods.

Step-by-Step HPLC-UV Protocol
  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Oxo Colterol reference standard and dissolve it in a 10 mL volumetric flask with methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range, using the mobile phase as the diluent.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and improves peak shape for the amine-containing analyte.
Gradient 0-15 min: 5-40% B15-17 min: 40-95% B17-19 min: 95% B19-20 min: 95-5% B20-25 min: 5% BA gradient elution is necessary to ensure the elution of any potential non-polar impurities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µL
UV Detection 280 nmThe catechol moiety is expected to have a strong absorbance at this wavelength.
  • Data Analysis:

    • Integrate the peak corresponding to 1-Oxo Colterol.

    • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Determine the concentration of 1-Oxo Colterol in the sample solution by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1 mg/mL in Methanol) prep_work Prepare Working Standards (Dilution Series) prep_std->prep_work injection Inject 10 µL prep_work->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection at 280 nm hplc_system->detection injection->hplc_system integration Peak Integration detection->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: HPLC-UV analysis workflow for 1-Oxo Colterol.

Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection of trace levels of 1-Oxo Colterol, particularly in complex matrices such as biological fluids or in the presence of co-eluting impurities, LC-MS/MS offers superior sensitivity and selectivity.

Rationale for Method Selection
  • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, which is essential for trace impurity analysis.

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte, even in complex matrices.

  • Structural Confirmation: The fragmentation pattern obtained can be used to confirm the identity of the analyte.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation:

    • For biological samples (plasma, urine), a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interferences.[9]

    • A deuterated internal standard (e.g., 1-Oxo Colterol-d9) should be used to compensate for matrix effects and variations in extraction recovery.[8][10]

  • LC-MS/MS Conditions:

ParameterRecommended SettingJustification
LC System UPLC/UHPLC systemTo achieve fast and efficient separations.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for better resolution and sensitivity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in the ionization of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe secondary amine is readily protonated.
MRM Transitions Precursor Ion (Q1): m/z 224.1Product Ions (Q3): To be determined empirically (e.g., fragments corresponding to loss of water, tert-butyl group).The precursor ion corresponds to [M+H]⁺. Product ions need to be optimized by direct infusion of a standard solution.
Collision Energy To be optimized
  • Data Analysis:

    • Quantify 1-Oxo Colterol using the ratio of the peak area of the analyte to the peak area of the internal standard.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_matrix Biological Matrix (e.g., Plasma) add_is Spike with Internal Standard (1-Oxo Colterol-d9) sample_matrix->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction injection Inject Sample extraction->injection lcms_system UPLC-MS/MS System (ESI+, MRM Mode) integration Peak Area Integration (Analyte & IS) lcms_system->integration injection->lcms_system ratio Calculate Area Ratio integration->ratio quantification Quantify Concentration ratio->quantification

Caption: LC-MS/MS workflow for trace analysis of 1-Oxo Colterol.

Method Validation According to ICH Q2(R2) Guidelines

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[5][7] The following parameters should be evaluated for the HPLC-UV method.

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).No interference from placebo and known impurities at the retention time of 1-Oxo Colterol. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9995 for the range of 1-100 µg/mL.
Range The range should cover 80-120% of the test concentration for assay and 70-130% for content uniformity.[11]80-120 µg/mL for a target concentration of 100 µg/mL.
Accuracy % Recovery should be between 98.0% and 102.0%.99.5% - 101.2% recovery across three concentration levels (low, medium, high).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0% for analyses conducted on different days by different analysts.RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).RSD of results under varied conditions < 2.0%.

Concluding Remarks

The analytical protocols detailed in this guide provide a robust framework for the identification and quantification of 1-Oxo Colterol. The primary HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers the enhanced sensitivity and specificity required for trace analysis. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and defensible analytical data, which is paramount in the field of pharmaceutical research and development.

References

  • Methods of plasma catecholamine measurement including radioimmunoassay - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 24, 2026, from [Link]

  • Bronchodilators - StatPearls - NCBI Bookshelf - NIH. (2025, August 4). Retrieved January 24, 2026, from [Link]

  • Development of an Analytical Method for the Determination of β 2 -Agonist Residues in Animal Tissues by High-Performance Liquid Chromatography with On-line Electrogenerated [Cu(HIO 6 ) 2 ] 5 - -Luminol Chemiluminescence Detection - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved January 24, 2026, from [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - MDPI. (2022, April 22). Retrieved January 24, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 24, 2026, from [Link]

  • Methods used for the determination of catecholamines. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (2025, November 7). Retrieved January 24, 2026, from [Link]

  • Understanding and Implementing the ATS/ERS 2019 Spirometry Guidelines - YouTube. (2023, June 26). Retrieved January 24, 2026, from [Link]

  • Beta2-adrenergic agonist - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - PMC - NIH. (2024, March 28). Retrieved January 24, 2026, from [Link]

  • Catecholamines Test: What It Is, Purpose & Procedure - Cleveland Clinic. (2021, November 24). Retrieved January 24, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 24, 2026, from [Link]

  • Cas no 105644-17-5 (1-Oxo Colterol). (n.d.). Retrieved January 24, 2026, from [Link]

  • Analysis of Catecholamines in Urine and Plasma - The Analytical Scientist. (n.d.). Retrieved January 24, 2026, from [Link]

  • New Guidelines for Bronchodilator Responsiveness in COPD: A Test in Search of a Use. (n.d.). Retrieved January 24, 2026, from [Link]

  • Bitolterol-impurities | Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved January 24, 2026, from [Link]

  • COLTEROL - precisionFDA. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][5]-Rearrangement—Oxa-Michael Addition Cascade Reactions - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Paper-Based Fluidic Sensing Platforms for β-Adrenergic Agonist Residue Point-of-Care Testing - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Oxprenolol | C15H23NO3 | CID 4631 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Advanced manufacturing research supports automated production of critical API. (2026, January 23). Retrieved January 24, 2026, from [Link]

  • Inhaled Beta-2 Agonists for Visual Learners - Memory Tips, Mechanism of Action, Side Effects, & More - YouTube. (2023, January 26). Retrieved January 24, 2026, from [Link]

  • Latest on Lung Function Guidelines, Bronchodilator Testing - Medscape. (2022, December 8). Retrieved January 24, 2026, from [Link]

  • Xamoterol | C16H25N3O5 | CID 155774 - PubChem - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • 1-Oxo Colterol-d9 | Réseau Huntington de Langue Française. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Clean Synthesis of 1-Oxo-hexahydroxanthene Derivatives in Aqueous Media Catalyzed by TEBA | Request PDF - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

Sources

Application

Application Note: High-Fidelity Pharmacokinetic and Metabolic Profiling of Colterol using Deuterated 1-Oxo Colterol-d9 as a Tracer

Audience: Researchers, scientists, and drug development professionals engaged in pharmacology, drug metabolism, and pharmacokinetics (DMPK). Introduction Colterol is a short-acting β2-adrenoreceptor agonist known for its...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in pharmacology, drug metabolism, and pharmacokinetics (DMPK).

Introduction

Colterol is a short-acting β2-adrenoreceptor agonist known for its bronchodilatory effects, making it a molecule of interest in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] As the active metabolite of the prodrug bitolterol, understanding its precise pharmacological profile is critical.[2] The development of any therapeutic agent hinges on a robust understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Accurate quantification of the drug and its metabolites in complex biological matrices is a significant analytical challenge, often hampered by matrix effects and sample preparation variability.

This application note provides a comprehensive guide to the use of 1-Oxo Colterol-d9, a stable isotope-labeled (SIL) analog of a potential Colterol metabolite, as a tracer and internal standard in advanced bioanalytical studies. We will detail the principles and provide step-by-step protocols for its application in definitive pharmacokinetic (PK) quantification and metabolite identification studies, leveraging the power of Isotope Dilution Mass Spectrometry (IDMS).

The Scientific Foundation of Isotope Tracer Studies

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is the gold standard for high-accuracy quantitative analysis in complex mixtures.[5] The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the "tracer" or "internal standard") to a sample at the earliest stage of preparation.[6] Because the SIL internal standard is chemically identical to the analyte, it experiences the exact same losses during extraction, handling, and analysis, and is subject to the same ionization suppression or enhancement in the mass spectrometer.[7][8]

The mass spectrometer can easily distinguish between the analyte and the SIL internal standard due to their mass difference. By measuring the ratio of the native analyte to the SIL standard, one can calculate the exact concentration of the analyte in the original sample, regardless of analytical variability. This makes the method exceptionally precise and trustworthy.[9][10]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Add Known Amount of 1-Oxo Colterol-d9 (IS) Sample->Spike Mix Equilibration & Mixing Spike->Mix Extract Extraction / Cleanup (e.g., Protein Precipitation, SPE) Mix->Extract Analyte_IS_Mix Analyte + IS Mixture (Ratio is Constant) Extract->Analyte_IS_Mix LC LC Separation Analyte_IS_Mix->LC MS Mass Spectrometry (Detects Analyte & IS) LC->MS Co-elution Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve FinalConc Calculate Final Analyte Concentration CalCurve->FinalConc

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Why Deuterated 1-Oxo Colterol-d9 is an Ideal Tracer

1-Oxo Colterol-d9 is specifically designed to be an optimal tool for these studies:

  • Chemical Equivalence: Replacing hydrogen with deuterium (a stable, non-radioactive isotope) results in a compound that is chemically and physically almost identical to its unlabeled counterpart.[11] This ensures it co-elutes chromatographically and behaves identically during extraction and ionization.[10]

  • Significant Mass Shift: The "+9" mass difference from the nine deuterium atoms provides a clear, unambiguous separation from the unlabeled analyte and potential background interferences in the mass spectrometer, preventing cross-talk.

  • Metabolic Relevance: The "1-Oxo" structure represents a plausible metabolite of Colterol via oxidation of the secondary alcohol. Using a labeled version of a metabolite can be advantageous for quantifying that specific metabolite or for use as an internal standard for the parent drug if its chromatographic properties are very similar.

  • Label Stability: The deuterium atoms are typically placed on carbon atoms where they are not readily exchanged with protons from the solvent, ensuring the mass difference is maintained throughout the experiment.[12]

Application I - Definitive Quantification in Pharmacokinetic (PK) Studies

Rationale: Accurate PK data is fundamental to drug development. It informs dosing regimens, reveals the rate and extent of drug absorption and clearance, and is required by regulatory agencies. Using 1-Oxo Colterol-d9 as an internal standard ensures the highest level of accuracy and precision in these critical measurements.

Experimental Workflow for a Preclinical PK Study

The overall process involves dosing an animal model with Colterol, collecting plasma samples over a time course, using 1-Oxo Colterol-d9 for internal standardization, and analyzing the samples via LC-MS/MS to generate a concentration-time profile.

Start Start Dosing Dose Animal Model with Colterol Start->Dosing Sampling Collect Blood Samples at Timed Intervals (e.g., 0, 5, 15, 30, 60 min...) Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma Prep Sample Preparation Plasma->Prep Spike Spike Plasma Aliquot with 1-Oxo Colterol-d9 IS Prep->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing: Generate Concentration vs. Time Curve Analyze->Data PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Data->PK_Params

Caption: Workflow for a typical preclinical pharmacokinetic (PK) study.

Detailed Protocol: Plasma Quantification of Colterol

1. Preparation of Standards:

  • Prepare a stock solution of unlabeled Colterol (the analyte) in methanol at 1 mg/mL.

  • Prepare a stock solution of 1-Oxo Colterol-d9 (the internal standard, IS) in methanol at 1 mg/mL.

  • Create a working IS solution by diluting the IS stock to 100 ng/mL in 50:50 methanol:water.

  • Prepare a set of calibration standards (e.g., 0.1 to 1000 ng/mL) by serial dilution of the analyte stock solution in blank, drug-free plasma.

2. Sample Collection and Processing:

  • Following administration of Colterol to the study subject (e.g., rat or mouse), collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Extraction (Protein Precipitation):

  • To a 50 µL aliquot of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the working IS solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

  • Use the parameters outlined in Table 1 as a starting point for method development. The goal is to achieve baseline separation of Colterol from any endogenous interferences with a symmetric peak shape.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS for each injection.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression with 1/x² weighting.

  • Determine the concentration of Colterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Plot the resulting concentrations against the time of sample collection to generate the PK profile.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Colterol Analysis

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for polar molecules like Colterol.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 3 minutesA standard gradient for efficient elution of a wide range of analytes.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis due to its sensitivity and selectivity.
Ionization Mode ESI PositiveColterol contains a secondary amine that is readily protonated.
MRM Transition (Colterol) e.g., m/z 226.1 -> 152.1Precursor ion [M+H]+ and a stable, high-intensity product ion.
MRM Transition (1-Oxo Colterol-d9) e.g., m/z 233.2 -> 152.1Precursor ion [M-H2O+d9+H]+ and a corresponding product ion.
Collision Energy Optimized for each transitionMaximizes the intensity of the product ion for highest sensitivity.

Note: Specific m/z values and collision energies must be empirically determined for the specific instrument and compound.

Application II - Elucidating Metabolic Pathways

Rationale: Understanding how a drug is metabolized is crucial for predicting drug-drug interactions, identifying potentially active or toxic metabolites, and understanding clearance mechanisms.[13] Using a stable isotope tracer can significantly aid in the identification of drug-related material in a complex biological sample.

Hypothetical Metabolic Pathway of Colterol

Colterol, as a catecholamine, is susceptible to several metabolic transformations. The primary routes are likely O-methylation by catechol-O-methyltransferase (COMT) and conjugation (sulfation or glucuronidation) of the hydroxyl groups. Oxidation of the secondary alcohol to a ketone (forming an oxo-metabolite) is also a plausible pathway.

Colterol Colterol Metabolite1 3-O-Methyl Colterol Colterol->Metabolite1 COMT Metabolite2 Colterol Sulfate Colterol->Metabolite2 SULT Metabolite3 Colterol Glucuronide Colterol->Metabolite3 UGT Metabolite4 1-Oxo Colterol (Ketone Metabolite) Colterol->Metabolite4 Oxidation (e.g., ADH) Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion

Caption: Hypothetical metabolic pathways of Colterol.

Protocol for In Vitro Metabolite Identification

This protocol uses liver microsomes, which are rich in cytochrome P450 enzymes, to generate metabolites in vitro.

1. Incubation:

  • In a microcentrifuge tube, combine:

    • Pooled human liver microsomes (e.g., to a final concentration of 0.5 mg/mL).

    • Phosphate buffer (100 mM, pH 7.4).

    • Unlabeled Colterol (final concentration of 1-10 µM).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system (the cofactor for P450 enzymes).

  • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Prepare a negative control reaction by omitting the NADPH-regenerating system.

2. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 1-Oxo Colterol-d9 as an analytical internal standard.

  • Vortex and centrifuge as described in the PK protocol (Section 2.2, Step 3).

  • Analyze the supernatant by high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).

3. Data Analysis for Metabolite Hunting:

  • Compare the chromatograms of the active incubation with the negative control. Look for new peaks present only in the active sample.

  • Use data mining software to search for predicted metabolites based on common biotransformations (e.g., +16 for oxidation, +14 for methylation, +80 for sulfation, +176 for glucuronidation).

  • The high-resolution mass spectrometer will provide accurate mass measurements, allowing for the prediction of elemental formulas for the potential metabolites.

  • Further structural elucidation can be achieved through analysis of the MS/MS fragmentation patterns.

Summary and Conclusion

The use of deuterated 1-Oxo Colterol-d9 provides a powerful and robust tool for researchers in drug development. As an internal standard in Isotope Dilution Mass Spectrometry, it enables highly accurate and precise quantification of Colterol in biological matrices, which is essential for defining its pharmacokinetic profile. Furthermore, its application as a tracer can aid in the complex process of identifying and characterizing metabolic pathways. The protocols and principles outlined in this application note serve as a comprehensive guide for leveraging this technology to generate high-quality, reliable data, thereby accelerating the research and development of Colterol and other therapeutic agents.

References

  • Walker SB, Kradjan WA, Bierman CW. (1985). Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma. Pharmacotherapy, 5(3), 127-37. [Link]

  • Stiles, GL, et al. (2025). Beta2-Agonists. StatPearls. [Link]

  • Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • TRACER. (n.d.). Phase 0 clinical trial. tracer-cro.com. [Link]

  • Williams, R. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

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  • Wikipedia contributors. (n.d.). Beta2-adrenergic agonist. Wikipedia. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for 1-Oxo Colterol and its Metabolites

Welcome to the technical support resource for the chromatographic analysis of 1-Oxo Colterol. As a catecholamine derivative, 1-Oxo Colterol and its metabolites present unique challenges for HPLC separation, primarily due...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 1-Oxo Colterol. As a catecholamine derivative, 1-Oxo Colterol and its metabolites present unique challenges for HPLC separation, primarily due to their polar, ionizable nature and potential instability. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of FAQs and troubleshooting workflows to develop robust and reliable HPLC methods.

Section 1: Foundational Knowledge - Understanding Your Analytes

A successful separation begins with a thorough understanding of the analyte's chemical properties. This section addresses the most common initial questions regarding 1-Oxo Colterol.

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxo Colterol and what are its key physicochemical properties?

A1: 1-Oxo Colterol is a derivative of Colterol, a known β-adrenergic agonist.[1] Its structure contains a catechol ring and a tert-butylamino group, which define its chromatographic behavior. These functional groups make the molecule polar and susceptible to ionization depending on the pH. It is also reported to be sensitive to air, suggesting oxidative instability.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃[1][2]
Molecular Weight 223.27 g/mol [1]
Chemical Name 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone[2]
Key Features Catechol group (ionizable), Secondary amine (ionizable), Polar[3]
Known Stability Air Sensitive[1]

Q2: What are the likely metabolic pathways for 1-Oxo Colterol?

A2: While specific metabolic studies on 1-Oxo Colterol are not widely published, its structure is analogous to other catecholamines. Therefore, it is expected to undergo similar Phase I and Phase II metabolic transformations. The primary routes would likely involve catechol-O-methyltransferase (COMT) and conjugation reactions like glucuronidation or sulfation.[4][5] Understanding these potential metabolites is crucial as they will have different polarities and must be chromatographically resolved from the parent drug.

parent 1-Oxo Colterol met1 O-Methylated Metabolite (COMT) parent->met1 Phase I met2 Glucuronide Conjugate (UGT) parent->met2 Phase II met3 Sulfate Conjugate (SULT) parent->met3 Phase II

Caption: Potential metabolic pathways of 1-Oxo Colterol.

Q3: Why are 1-Oxo Colterol and its metabolites challenging to analyze by reversed-phase HPLC?

A3: The primary challenges stem from three core properties:

  • High Polarity: The catechol and amine groups make these compounds highly polar. In standard reversed-phase (RP-HPLC) chromatography, highly polar analytes have weak interactions with the non-polar stationary phase (like C18), leading to poor retention and early elution, often near the solvent front.[6]

  • Ionizable Nature: Both the phenolic hydroxyl groups of the catechol and the secondary amine are ionizable. The charge state of the molecule changes significantly with mobile phase pH.[7] If the pH is not carefully controlled, this can lead to poor peak shape, particularly tailing, and unstable retention times.[8]

  • Secondary Interactions: The basic amine group can engage in strong, unwanted ionic interactions with residual silanol groups on the surface of silica-based HPLC columns.[9] These interactions are a primary cause of severe peak tailing.[10]

Section 2: HPLC Method Development - A Proactive Approach

Building a robust method from the start is more efficient than extensive troubleshooting later. This section guides you through the critical choices in method development.

Q4: How do I select the appropriate HPLC column for polar analytes like 1-Oxo Colterol?

A4: Standard C18 columns can be challenging for retaining highly polar compounds. Consider these modern alternatives:

  • Polar-Endcapped C18 Columns: These columns have been treated to cover most of the residual silanol groups, minimizing the secondary interactions that cause peak tailing for basic compounds like 1-Oxo Colterol.[10]

  • Polar-Embedded Columns (e.g., Amide, Carbamate): These stationary phases have a polar group embedded within the alkyl chain. This feature helps to shield the silanol groups and also promotes retention of polar analytes under highly aqueous mobile phase conditions, preventing phase collapse (dewetting).[11]

  • Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These phases offer alternative selectivity based on π-π interactions, which can be very effective for separating aromatic compounds like catecholamines and their metabolites.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If retention in reversed-phase is still insufficient, HILIC is an excellent alternative. It uses a polar stationary phase and a high-organic mobile phase, providing strong retention for very polar compounds.[6]

Q5: How does mobile phase pH affect the separation of 1-Oxo Colterol and its metabolites?

A5: Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds.[7] The retention of an ionizable analyte in RP-HPLC is highest when it is in its neutral, un-ionized state.

  • For the Basic Amine: To suppress ionization and maximize retention, the mobile phase pH should be adjusted to be approximately 2 units above its pKa.

  • For the Acidic Catechol: To suppress ionization, the pH should be approximately 2 units below its pKa.

Since 1-Oxo Colterol is amphoteric (having both acidic and basic groups), you must choose a pH that provides the best balance of retention, peak shape, and selectivity for the parent compound and its key metabolites. Operating at a low pH (e.g., pH 2.5-3.5) is often a good starting point. At this pH, the basic amine is protonated (charged), but the acidic residual silanols on the column are also protonated (neutral), which significantly reduces peak tailing.[9]

cluster_0 Low pH (e.g., 2.5) cluster_1 Mid pH (e.g., 6-8) cluster_2 High pH (e.g., 10) low_ph Analyte (Amine) Charged (BH+) Silanol Neutral (Si-OH) Result Reduced Tailing, Moderate Retention mid_ph Analyte (Amine) Partially Charged Silanol Charged (Si-O⁻) Result Severe Tailing, Poor Retention high_ph Analyte (Amine) Neutral (B) Silanol Charged (Si-O⁻) Result Good Retention, Requires pH-stable column label_node Impact of Mobile Phase pH on Analyte-Silanol Interaction

Caption: Effect of mobile phase pH on analyte ionization and peak shape.

Section 3: Troubleshooting Guide - Solving Common Problems

This section addresses specific issues you may encounter during method development and routine analysis.

ProblemCommon CausesRecommended Actions
Peak Tailing Secondary silanol interactions; pH near analyte pKa; Column overload; Column contamination/void.1. Lower mobile phase pH to 2.5-3.5 with a suitable buffer (e.g., phosphate or formate).2. Use a high-purity, end-capped column.3. Reduce sample concentration.4. Use a guard column and flush the column.[9][14]
Poor Retention Analyte is too polar for the conditions; Mobile phase is too "strong" (too much organic solvent).1. Decrease the percentage of organic modifier (e.g., acetonitrile).2. Ensure pH is optimized for retention (ion suppression).3. Switch to a more retentive column (e.g., polar-embedded).4. Consider switching to HILIC mode.[11][15]
Poor Resolution Insufficient selectivity between analytes; Low column efficiency.1. Adjust mobile phase pH to alter the relative ionization of metabolites.2. Change the organic modifier (Acetonitrile vs. Methanol).3. Decrease the gradient slope or switch to an isocratic hold.4. Try a column with different selectivity (e.g., Phenyl-Hexyl).[16][17]
Retention Time Drift Insufficient column equilibration; Unstable mobile phase pH (unbuffered); Temperature fluctuations.1. Increase column equilibration time between gradient runs.2. Use a buffer at a concentration of 10-25 mM.3. Use a column thermostat to maintain a constant temperature.
Analyte Degradation Oxidation of the catechol group (air sensitivity).1. Prepare samples fresh and keep them in amber vials.2. Consider adding an antioxidant like EDTA (0.1-0.3 mM) to the mobile phase.[18]3. Use a cooled autosampler (4-8 °C).
Section 4: Protocols and Workflows
Protocol 1: Recommended Starting RP-HPLC Method

This protocol provides a robust starting point for separating 1-Oxo Colterol and its potential metabolites. Optimization will be required.

  • HPLC System: Any standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column: High-purity, polar-endcapped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 280 nm or MS/MS with appropriate transitions.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 40% B

    • 8.1 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B (Re-equilibration)

Workflow 2: Systematic HPLC Method Optimization

Follow a logical, stepwise approach to method development to avoid unnecessary experiments. Changing one parameter at a time is crucial for understanding its effect.[19]

start Start: Define Analytes (Parent + Metabolites) col_select 1. Select Column (e.g., Polar-Endcapped C18) start->col_select ph_screen 2. Screen Mobile Phase pH (e.g., pH 3 vs pH 7) col_select->ph_screen org_select 3. Select Organic Modifier (Acetonitrile vs. Methanol) ph_screen->org_select grad_opt 4. Optimize Gradient (Adjust slope and time) org_select->grad_opt fine_tune 5. Fine-Tune (Temperature, Flow Rate) grad_opt->fine_tune validate End: Validate Method fine_tune->validate

Caption: A systematic workflow for HPLC method optimization.

References
  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products. National Institutes of Health (NIH). [Link]

  • Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection. J-STAGE. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Rapid analysis of oxysterols by HPLC and UV spectroscopy. ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

  • Colterol Compound Summary. PubChem, National Institutes of Health (NIH). [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Waters HILIC and reversed-phase LC columns for polar analyte separations. Waters Corporation. [Link]

  • Catecholamine measurements by high-performance liquid chromatography. PubMed, National Institutes of Health (NIH). [Link]

  • RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide. MDPI. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Development of a gradient HPLC method for the simultaneous determination of sotalol and sorbate. PubMed, National Institutes of Health (NIH). [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Achieving High Resolution in HPLC for Trace Analysis. Patsnap. [Link]

  • Oxyresveratrol and Gnetol Glucuronide Metabolites. National Institutes of Health (NIH). [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Cas no 105644-17-5 (1-Oxo Colterol). Kuujia.com. [Link]

  • How to best detect catecholamines HPLC? ResearchGate. [Link]

  • Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Royal Society of Chemistry. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Addressing pH Issues in Chromatography. Biotage. [Link]

  • A fast stability-indicating HPLC method for determination of sotalol hydrochloride. ResearchGate. [Link]

  • Bitolterol Compound Summary. PubChem, National Institutes of Health (NIH). [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC. BVS (Biblioteca Virtual em Saúde). [Link]

  • COLTEROL. precisionFDA. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • UHPLC-MS-MS Method for Catecholamines in Urine. MAC-MOD Analytical. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

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Optimization

Technical Support Center: Overcoming Challenges in 1-Oxo Colterol Crystallization

Last Updated: January 25, 2026 Introduction: The Critical Role of Crystallization for 1-Oxo Colterol Welcome to the technical support guide for the crystallization of 1-Oxo Colterol. As an oxidized derivative of the β-ad...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 25, 2026

Introduction: The Critical Role of Crystallization for 1-Oxo Colterol

Welcome to the technical support guide for the crystallization of 1-Oxo Colterol. As an oxidized derivative of the β-adrenergic agonist Colterol, 1-Oxo Colterol (C₁₂H₁₇NO₃) presents unique challenges and opportunities in pharmaceutical development.[1][2][3] Its catechol moiety makes it susceptible to oxidation, and its overall structure requires precise control over crystallization conditions to achieve the desired solid-state properties.[1]

The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical quality attribute, directly influencing its stability, solubility, bioavailability, and manufacturability.[4][5][6] An uncontrolled crystallization process can lead to inconsistent batch quality, poor downstream processing performance, and compromised therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during 1-Oxo Colterol crystallization, grounded in the principles of crystal engineering and physical chemistry.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both immediate troubleshooting steps and the underlying scientific rationale.

Problem 1: Oiling Out Instead of Crystallizing

Q: My 1-Oxo Colterol solution becomes a viscous, non-crystalline liquid (oils out) upon cooling or anti-solvent addition. What is happening and how can I resolve this?

A: "Oiling out" is a liquid-liquid phase separation that occurs when the supersaturation of the solution is too high for the solute molecules to organize into a crystal lattice.[7] Instead, they aggregate into a disordered, solute-rich liquid phase. This is problematic because impurities tend to be highly soluble in this "oil," leading to a poorly purified final product.[7][8] Oiling out is common for compounds that have a low melting point or when the crystallization temperature is close to the compound's melting point.[9][10]

Causality: The primary driver is a kinetic barrier; the rate of generating high supersaturation (e.g., by rapid cooling) outpaces the rate of molecular integration into a stable crystal nucleus.[7]

Step-by-Step Troubleshooting Protocol:
  • Reduce the Rate of Supersaturation Generation:

    • Action: Decrease the cooling rate significantly (e.g., from 20°C/hour to 1-5°C/hour). If using anti-solvent addition, add the anti-solvent much more slowly or in smaller portions.

    • Rationale: A slower approach keeps the system within the "metastable zone" for longer, favoring the slower, more ordered process of crystal growth over the rapid, disordered liquid-liquid separation.[11]

  • Lower the Initial Concentration:

    • Action: Start with a more dilute solution. You may need to evaporate some solvent later to achieve a good yield, but the initial, less saturated state can prevent oiling.[9]

    • Rationale: A lower concentration means that for a given temperature drop, the level of supersaturation will be lower, reducing the thermodynamic driving force for oiling out.

  • Change the Solvent System:

    • Action: Select a solvent or solvent/anti-solvent pair where 1-Oxo Colterol has slightly lower solubility. This might involve moving to a more non-polar solvent if a highly polar one was used.[8]

    • Rationale: A different solvent changes the solute-solvent interactions and the solubility curve. A solvent in which the compound is less soluble will require less of a temperature change or less anti-solvent to induce crystallization, potentially avoiding the high supersaturation region where oiling occurs.

  • Introduce Seed Crystals:

    • Action: Add a small amount of previously obtained 1-Oxo Colterol crystals to the solution just as it enters the supersaturated state.

    • Rationale: Seeding provides a template for crystallization, bypassing the difficult step of primary nucleation.[12][13] This allows supersaturation to be relieved through controlled growth on existing surfaces rather than through uncontrolled oiling out.

Problem 2: Formation of Amorphous Precipitate or Fine Powder

Q: Instead of well-defined crystals, my process yields a fine, sticky, or amorphous solid upon solvent removal. How can I promote the formation of a stable crystalline form?

A: The formation of an amorphous solid or very fine particles indicates that nucleation is happening too rapidly and uncontrollably (a "crash out"), leaving no time for ordered crystal growth.[9] This can be caused by excessive supersaturation, often from flash cooling or rapid solvent evaporation.

Causality: The system is driven so far into the thermodynamically unstable zone that molecules precipitate randomly before they can align into a crystal lattice. This leads to a solid with poor filtration and drying characteristics and potential stability issues.[14]

Step-by-Step Troubleshooting Protocol:
  • Optimize the Cooling/Addition Profile:

    • Action: As with oiling out, implement a slow, controlled cooling profile or a very slow anti-solvent addition rate.[9]

    • Rationale: Slowing down the process is the most effective way to manage the tradeoff between nucleation and growth.[11] The goal is to create a small number of nuclei and then allow them to grow, rather than creating a massive number of nuclei simultaneously.

  • Increase Solvent Volume:

    • Action: Use slightly more solvent than the minimum required to dissolve the compound at high temperature.[9]

    • Rationale: This creates a less concentrated solution, which will remain soluble for longer during cooling, allowing for a more gradual and controlled crystallization process.[9]

  • Insulate the Crystallization Vessel:

    • Action: Place the flask on an insulating material (like a cork ring or paper towels) and cover it with a watch glass or an inverted beaker to slow heat loss.[9]

    • Rationale: This simple step prevents rapid cooling from the surfaces of the flask, promoting a more uniform and slower crystallization process throughout the solution.

Problem 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

Q: My 1-Oxo Colterol crystals are consistently very small, form needles, or are heavily agglomerated, leading to difficulties in filtration and drying. How can I improve the crystal habit and size?

A: Crystal morphology (habit) and size are critical for downstream processing.[5] Small or needle-like crystals often have poor flowability and filtration characteristics. These issues typically arise from a process dominated by nucleation rather than growth, or from specific solvent-crystal face interactions.

Causality: High supersaturation favors the birth of new crystals (nucleation) over the growth of existing ones.[11] Additionally, the choice of solvent can influence which crystal faces grow fastest, leading to different shapes like needles versus plates or blocks.[5][15]

Step-by-Step Troubleshooting Protocol:
  • Control Supersaturation with Seeding:

    • Action: Develop a seeded crystallization process. Dissolve the 1-Oxo Colterol, cool slightly into the metastable zone, add a controlled amount of seed crystals, and then continue with a slow cooling profile.

    • Rationale: Seeding promotes growth over secondary nucleation, leading to larger, more uniform crystals.[13][16]

  • Implement Temperature Cycling (Ostwald Ripening):

    • Action: After crystallization has occurred, gently cycle the temperature of the slurry up and down by a few degrees.

    • Rationale: This process, known as Ostwald ripening, dissolves the smaller, more soluble crystals and allows that material to deposit onto the larger, more thermodynamically stable crystals, leading to an overall increase in average particle size.

  • Solvent Screening for Habit Modification:

    • Action: Perform small-scale crystallization experiments in a variety of solvents (e.g., alcohols, ketones, esters, water mixtures).

    • Rationale: Different solvents will interact differently with the various faces of the 1-Oxo Colterol crystal. A solvent that strongly adsorbs to a specific face can inhibit growth in that direction, thereby modifying the overall crystal habit.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for 1-Oxo Colterol crystallization screening?

Given its structure, which includes polar hydroxyl groups and a less polar tert-butyl group, a range of solvents should be screened. Start with polar protic solvents like ethanol, isopropanol, or methanol, and polar aprotic solvents like acetone or ethyl acetate. Using mixtures, particularly with water as an anti-solvent, can also be effective.

Q2: How do I know if I have discovered a new polymorph of 1-Oxo Colterol?

Polymorphs are different crystalline forms of the same compound.[17] The discovery of a new, more stable polymorph can have significant regulatory and intellectual property implications. A comprehensive polymorph screen involves crystallizing the compound under a wide range of conditions (different solvents, temperatures, pressures).[18][19] Each solid form obtained should be analyzed using techniques that are sensitive to crystal structure.

Q3: What analytical techniques are essential for characterizing my 1-Oxo Colterol crystals?

A multi-technique approach is crucial for thorough characterization.[20][21][22]

  • X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying the crystalline form (polymorph).[17][20] Each polymorph will have a unique diffraction pattern, which acts as its fingerprint.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature. It is used to determine the melting point and detect phase transitions between polymorphs.[18][19]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is used to identify if the crystal is a solvate (contains trapped solvent) or a hydrate (contains trapped water).[18][19]

  • Optical Microscopy: Visual examination of the crystals can provide immediate information about their shape (habit), size, and quality.[23]

Table 1: Key Analytical Techniques for Crystal Characterization
TechniquePrimary Information ProvidedApplication in 1-Oxo Colterol Crystallization
X-Ray Powder Diffraction (XRPD) Crystal structure fingerprint, phase identificationDifferentiating between polymorphs, confirming crystalline nature.[17][20]
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, phase transitionsDetermining thermodynamic stability relationships between forms.[18][19]
Thermogravimetric Analysis (TGA) Mass loss upon heatingQuantifying solvent/water content to identify solvates/hydrates.[18][19]
Optical / Hot-Stage Microscopy Crystal morphology, size, birefringence, melting behaviorVisualizing the impact of process changes on crystal habit; observing melting and transitions.[23]
Fourier-Transform Infrared (FTIR) Spectroscopy Molecular vibrational modesCan sometimes distinguish polymorphs based on differences in hydrogen bonding.[22][23]

Experimental Workflows & Diagrams

Systematic Troubleshooting Workflow for Crystallization Failure

The following diagram outlines a logical decision-making process when a crystallization experiment fails to produce the desired outcome.

G cluster_solutions Troubleshooting Actions start Crystallization Attempt outcome Analyze Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form amorphous Problem: Amorphous / Crash Out outcome->amorphous Fine powder / sticky solid forms poor_quality Problem: Poor Quality (Small, Needles, Agglomerates) outcome->poor_quality Crystals form but are unsuitable success Success: Acceptable Crystals outcome->success Good crystals form slow_rate Slower Cooling / Anti-solvent Addition oil->slow_rate lower_conc Lower Concentration oil->lower_conc seed Introduce Seed Crystals oil->seed new_solvent Change Solvent System oil->new_solvent amorphous->slow_rate amorphous->lower_conc insulate Insulate Vessel amorphous->insulate poor_quality->slow_rate poor_quality->seed poor_quality->new_solvent temp_cycle Temperature Cycling poor_quality->temp_cycle slow_rate->start Retry lower_conc->start Retry seed->start Retry new_solvent->start Retry insulate->start Retry temp_cycle->start Retry

Caption: Decision tree for troubleshooting common crystallization failures.

Workflow for Polymorph Screening

A thorough polymorph screen is essential to identify all accessible crystal forms of 1-Oxo Colterol.

G cluster_methods Crystallization Methods cluster_characterization Further Characterization of Unique Forms start Start with Amorphous 1-Oxo Colterol cooling Cooling Crystallization (Multiple Solvents & Rates) start->cooling antisolvent Anti-solvent Addition (Multiple Solvent/Anti-solvent Pairs) start->antisolvent evaporation Slow Evaporation (Multiple Solvents) start->evaporation slurry Competitive Slurrying (In various solvents at T1, T2) start->slurry analysis Isolate & Dry Solids cooling->analysis antisolvent->analysis evaporation->analysis slurry->analysis xrd Analyze all solids by XRPD analysis->xrd group Group Samples by Unique XRPD Pattern xrd->group dsc_tga DSC / TGA group->dsc_tga Unique Form Found microscopy Microscopy dsc_tga->microscopy stability Hygroscopicity & Stability microscopy->stability end Select Optimal Form for Development stability->end

Caption: Systematic workflow for a comprehensive polymorph screen.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17). Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). Retrieved from [Link]

  • Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Industrial importance of controlling crystal habit. (2023, January 12). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Polymorph Screening in Drug Development. Retrieved from [Link]

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF. (2025, August 8). Retrieved from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved from [Link]

  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023, December 28). MDPI. Retrieved from [Link]

  • Crystallization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). International Journal of Exploring Emerging Trends in Engineering (IJEETE). Retrieved from [Link]

  • Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. (n.d.). PMC. Retrieved from [Link]

  • Cas no 105644-17-5 (1-Oxo Colterol). (n.d.). Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • What are the different techniques to characterize chemical crystals?. (2019, May 28). ResearchGate. Retrieved from [Link]

  • Progress in the regulation of pathological crystallization. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization?. (2014, June 30). ResearchGate. Retrieved from [Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. (2022, December 1). Retrieved from [Link]

  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013, September 25). Retrieved from [Link]

  • Common Challenges in Crystallization Processes. (2025, April 10). YouTube. Retrieved from [Link]

  • 4 Analytical techniques for studying and characterizing polymorphs. (n.d.). Oxford Academic. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Retrieved from [Link]

  • precisionFDA. (n.d.). COLTEROL. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Oxprenolol | C15H23NO3 | CID 4631. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-Oxo Colterol for Long-Term Storage

Introduction 1-Oxo Colterol, a ketone derivative of the β-adrenergic agonist Colterol, is a critical compound in various research and development pipelines. Its chemical structure, featuring a catechol moiety, makes it i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Oxo Colterol, a ketone derivative of the β-adrenergic agonist Colterol, is a critical compound in various research and development pipelines. Its chemical structure, featuring a catechol moiety, makes it inherently susceptible to degradation, particularly oxidative processes. This sensitivity, noted by its characterization as "air sensitive," presents a significant challenge for researchers requiring consistent potency and purity for long-term studies[1]. This guide provides a comprehensive technical support framework for scientists and drug development professionals to understand, troubleshoot, and mitigate the stability challenges associated with 1-Oxo Colterol. By explaining the causality behind experimental choices and providing validated protocols, this document aims to ensure the integrity of your research material.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments with 1-Oxo Colterol in a question-and-answer format.

Question 1: My 1-Oxo Colterol solution, initially colorless, has developed a pink or brownish tint. What is causing this, and is the material still usable?

Answer:

The color change you are observing is a classic indicator of catecholamine oxidation. The catechol ring of 1-Oxo Colterol is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process involves the initial oxidation of the catechol to a semiquinone radical, followed by further oxidation to an ortho-quinone. These quinones are highly reactive and can undergo subsequent reactions, including polymerization, to form colored products, often referred to as aminochromes[2].

The appearance of color signifies that a portion of your 1-Oxo Colterol has degraded. The usability of the solution depends on the extent of degradation and the sensitivity of your application. For quantitative studies requiring high accuracy, it is strongly recommended to discard the colored solution and prepare a fresh batch, implementing the stabilization strategies outlined below. For qualitative or screening purposes, the material might still be useful, but the results should be interpreted with caution, as the actual concentration of the active compound is lower than intended, and the degradation products could potentially interfere with your assay.

Question 2: I have been storing my solid 1-Oxo Colterol in a standard laboratory freezer, but I am seeing a gradual loss of potency over time. What is happening?

Answer:

While low-temperature storage is crucial, it does not completely halt degradation, especially for an air-sensitive compound. Several factors could be contributing to the loss of potency of solid 1-Oxo Colterol:

  • Oxygen Exposure: Even in a freezer, the vial's headspace contains oxygen. Each time the container is opened, fresh, moist air is introduced, which can accelerate oxidative degradation.

  • Trace Metal Catalysis: Transition metals, which can be present in minute quantities on glassware or from reagents, can catalyze the oxidation of catecholamines[3].

  • Thermal Cycling: Frequent removal from the freezer and warming to room temperature can introduce moisture and increase the rate of degradation, even for short periods.

To enhance the stability of solid 1-Oxo Colterol, it is essential to control the storage atmosphere. Storing the material under an inert gas like argon or nitrogen can significantly reduce the rate of oxidation. Additionally, using high-purity, metal-free containers and minimizing the frequency of opening the primary container are best practices.

Question 3: My HPLC analysis of a stored 1-Oxo Colterol solution shows several new peaks that were not present in the freshly prepared sample. What are these, and how can I prevent their formation?

Answer:

The new peaks on your chromatogram are degradation products of 1-Oxo Colterol. Given its chemical structure, the degradation is likely proceeding through several pathways, which can be exacerbated by the storage conditions (e.g., pH of the solvent, exposure to light, and temperature). The primary degradation pathways to consider are:

  • Oxidation: As discussed, this is the most probable cause, leading to the formation of quinones and their subsequent reaction products.

  • Hydrolysis: Depending on the pH of your solution, hydrolytic cleavage of the molecule could occur, though this is generally less of a concern for the ether and amine linkages in 1-Oxo Colterol compared to esters or amides.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

To prevent the formation of these degradants, a multi-faceted approach to stabilization is required. This includes the use of antioxidants, chelating agents, pH control, and protection from light. A forced degradation study, as detailed in the protocols section, is a powerful tool to systematically identify the conditions that cause degradation and to characterize the resulting products[4][5].

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Oxo Colterol in its solid form?

A1: For maximal long-term stability, solid 1-Oxo Colterol should be stored at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. It is advisable to aliquot the solid material into smaller, single-use vials to avoid repeatedly exposing the bulk stock to atmospheric conditions.

Q2: What is the best solvent for preparing 1-Oxo Colterol solutions for long-term storage?

A2: The choice of solvent is critical. Aqueous buffers are common, but the pH must be controlled. An acidic pH (around 3-5) generally slows the rate of catecholamine oxidation. However, the ideal pH should be determined experimentally for your specific formulation. For non-aqueous storage, anhydrous solvents like DMSO or ethanol, purged with an inert gas, can be considered, but compatibility with your experimental system must be verified.

Q3: What specific additives can I use to stabilize my 1-Oxo Colterol solutions?

A3: A combination of an antioxidant and a chelating agent is often most effective.

  • Antioxidants: Ascorbic acid or sodium metabisulfite (at concentrations typically ranging from 0.01% to 0.1%) are commonly used to prevent oxidation by acting as sacrificial substrates.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) or its salts (typically at 0.01% to 0.05%) can be added to sequester trace metal ions that catalyze oxidation[6].

Q4: How can I monitor the stability of my 1-Oxo Colterol samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the stability of pharmaceutical compounds[7][8]. This method should be able to separate the intact 1-Oxo Colterol from all its potential degradation products. Regular analysis of your stored samples will allow you to quantify the remaining parent compound and track the formation of any degradants over time.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized 1-Oxo Colterol Stock Solution

This protocol provides a starting point for preparing a more stable aqueous stock solution of 1-Oxo Colterol.

Materials:

  • 1-Oxo Colterol

  • High-purity water (e.g., Milli-Q or equivalent)

  • Citric acid

  • Ascorbic acid

  • Disodium EDTA

  • Nitrogen or Argon gas

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Prepare the Stabilizing Buffer:

    • Prepare a 50 mM citrate buffer by dissolving the appropriate amount of citric acid in high-purity water.

    • Adjust the pH to 4.0 using a sodium hydroxide or hydrochloric acid solution.

    • Add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add disodium EDTA to a final concentration of 0.05% (w/v).

    • Sparge the buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare the 1-Oxo Colterol Stock Solution:

    • Accurately weigh the desired amount of 1-Oxo Colterol in a clean, amber glass vial.

    • Under a gentle stream of inert gas, add the sparged stabilizing buffer to achieve the target concentration.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into single-use amber vials, flushing the headspace with inert gas before sealing.

    • Store the vials at -20°C or below.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the degradation pathways of 1-Oxo Colterol and to develop a stability-indicating analytical method[9][10].

Objective: To generate potential degradation products of 1-Oxo Colterol under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 8 hours[11].

  • Thermal Degradation: Solid drug substance and solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

General Procedure:

  • Prepare a solution of 1-Oxo Colterol (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the drug solution with the stressor in a 1:1 ratio.

  • Incubate for the specified time.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a suitable HPLC method, comparing the chromatograms to that of an unstressed control sample.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Oxo Colterol from its degradation products generated during forced degradation studies.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (or determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Inject the unstressed 1-Oxo Colterol solution to determine its retention time and peak shape.

  • Inject each of the stressed samples.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradants).

  • If co-elution occurs, adjust the mobile phase composition, gradient slope, or pH to achieve adequate separation.

  • Once separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation & Visualization

Table 1: Recommended Storage Conditions for 1-Oxo Colterol

FormTemperatureAtmosphereLight ProtectionDuration
Solid ≤ -20°CInert Gas (Ar/N₂)Amber VialLong-term (Years)
Solution ≤ -20°CInert Gas (Ar/N₂)Amber VialShort to Medium-term (Weeks to Months)

Diagram 1: Hypothetical Oxidative Degradation Pathway of 1-Oxo Colterol

G A 1-Oxo Colterol (Catechol) B Semiquinone Radical A->B [O] -H⁺, -e⁻ C o-Quinone B->C [O] -H⁺, -e⁻ D Polymerization (Colored Products) C->D E Cyclization & Further Reactions C->E

Caption: Oxidative degradation of 1-Oxo Colterol to colored products.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Stress Studies cluster_2 Analysis cluster_3 Evaluation A Prepare Stabilized 1-Oxo Colterol Solution B Forced Degradation (Heat, Light, pH, Oxidant) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating HPLC Method C->D E Identify Degradation Products D->E F Establish Degradation Pathway E->F

Caption: Workflow for investigating the stability of 1-Oxo Colterol.

References

  • Li, P., et al. (2018). Assembly of Metal-Phenolic/Catecholamine Networks for Synergistically Anti-Inflammatory, Antimicrobial, and Anticoagulant Coatings. ACS Applied Materials & Interfaces. [Link]

  • Kontoghiorghes, G. J., et al. (2020). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals. [Link]

  • ResearchGate. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]

  • Abreu, L. C. L. (2019). Advanced Chromatography 2020: Stability-Indicating Hplc Method Of Forced Degradation Products Of Catecholamines. Prime Scholars. [Link]

  • Chapman, J., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Chemical Reviews. [Link]

  • Tsubouchi, R., et al. (2016). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Biological and Pharmaceutical Bulletin. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Pospíšil, J., et al. (2023). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. Macromol. [Link]

  • Wang, W., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Keller, U., et al. (1988). Mechanisms of catecholamine effects on ketogenesis. Diabetes/Metabolism Reviews. [Link]

  • ResearchGate. (2023). Citation: Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. [Link]

  • ResearchGate. (2018). Effective use of reducing agents and nanoparticle encapsulation in stabilizing catechins in alkaline solution. [Link]

  • Farzam, K., & Sabir, S. (2024). Physiology, Catecholamines. StatPearls. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • ResearchGate. (2023). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • ResearchGate. (2018). The mono(Catecholamine) derivatives as iron chelators: Synthesis, solution thermodynamic stability and antioxidant properties research. [Link]

  • Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical Chemistry. [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Daugherty, A., & Mrsny, R. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Ganguly, P. (2024). Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants. International Journal of General Medicine. [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Consistent 1-Oxo Colterol Synthesis

Welcome to the technical support guide for the synthesis of 1-Oxo Colterol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and refine methodologies fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Oxo Colterol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and refine methodologies for achieving consistent, high-yield results. The synthesis of this Colterol derivative, 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone[1], involves multi-step processes where precise control over reaction conditions and a deep understanding of the underlying mechanisms are paramount. This guide provides troubleshooting solutions, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-Oxo Colterol. The proposed solutions are based on fundamental principles of organic chemistry and practical laboratory experience.

Problem 1: Low or Inconsistent Yield in the Friedel-Crafts Acylation Step

The core of the synthesis often involves a Friedel-Crafts acylation to form the aryl ketone backbone.[2] This electrophilic aromatic substitution can be prone to variability if not strictly controlled.[3]

Possible Causes & Solutions

  • Cause 1: Lewis Acid Catalyst Inactivation.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Contamination with atmospheric moisture will hydrolyze the catalyst, rendering it inactive and halting the reaction.

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container.

      • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

  • Cause 2: Insufficient Catalyst Stoichiometry.

    • Explanation: In Friedel-Crafts acylations, the product ketone forms a stable complex with the Lewis acid catalyst.[3][4] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is required, not a catalytic amount.

    • Solution: Use at least 1.1 equivalents of AlCl₃ for every equivalent of the acylating agent. If the catechol precursor has free hydroxyl groups, additional equivalents of AlCl₃ will be consumed and must be factored in.

  • Cause 3: Competing O-Acylation (Fries Rearrangement Issues).

    • Explanation: If the catechol hydroxyl groups are not protected, they can be acylated faster than the aromatic ring (O-acylation), forming a phenyl ester. While the Fries rearrangement can convert this ester to the desired C-acylated product, it often requires harsh conditions and can lead to mixtures of ortho and para isomers.[5]

    • Solution: The most reliable strategy is to protect the catechol hydroxyls before the acylation step. Suitable protecting groups include benzyl (Bn) or methoxymethyl (MOM) ethers, which are stable to Lewis acids.

Problem 2: Formation of Significant Impurities Detected by HPLC/TLC

The appearance of multiple spots on a TLC plate or unexpected peaks in an HPLC chromatogram indicates the formation of byproducts.

Possible Causes & Solutions

  • Cause 1: Polyacylation.

    • Explanation: Unlike Friedel-Crafts alkylation, acylation is generally self-limiting because the resulting ketone is deactivated towards further substitution.[3] However, under forcing conditions (high temperature, long reaction times), or with highly activated aromatic rings, polyacylation can occur.

    • Solution:

      • Maintain strict temperature control, typically running the reaction at 0 °C to room temperature.

      • Avoid excessively long reaction times; monitor the reaction by TLC or HPLC to determine the point of completion.

  • Cause 2: Impurities from Incomplete Deprotection.

    • Explanation: The final step of removing the protecting groups from the catechol hydroxyls can be a source of impurities if the reaction does not go to completion or if side reactions occur.

    • Solution:

      • Choose an Orthogonal Protecting Group Strategy: Ensure the conditions for removing the hydroxyl protecting groups do not affect other parts of the molecule (e.g., the Boc group on the amine, if used).[6] For example, benzyl groups can be removed by catalytic hydrogenation, which is a mild method.

      • Monitor Deprotection: Track the reaction's progress carefully by TLC or HPLC until all starting material is consumed.

      • Purification: Utilize column chromatography on silica gel or preparative HPLC to isolate the pure 1-Oxo Colterol.[7]

  • Cause 3: Side-Reactions During Amination.

    • Explanation: The introduction of the tert-butylamino group, typically via Sₙ2 reaction on an α-bromo ketone intermediate, can be complicated by elimination reactions or over-alkylation of the amine.

    • Solution:

      • Use a moderate excess (1.5-2.0 equivalents) of tert-butylamine.

      • Run the reaction at the lowest feasible temperature to favor substitution over elimination.

      • Use a non-nucleophilic base, if necessary, to scavenge the HBr byproduct.

Experimental Workflow & Data

A plausible synthetic route is outlined below. This workflow is designed to be self-validating by including checkpoints for analysis and purification.

G cluster_0 Phase 1: Backbone Synthesis cluster_1 Phase 2: Amination cluster_2 Phase 3: Deprotection A 1,2-Dimethoxybenzene (Veratrole) C Friedel-Crafts Acylation A->C B N-Boc-2-bromoacetamide B->C D N-Boc-1-Oxo Colterol Precursor C->D Lewis Acid (e.g., AlCl₃) Dichloromethane, 0°C to RT F Nucleophilic Substitution D->F E tert-Butylamine E->F G Protected 1-Oxo Colterol F->G Acetonitrile, RT H Demethylation G->H BBr₃, Dichloromethane, -78°C to RT I Final Product Purification H->I Aqueous Workup J 1-Oxo Colterol I->J Crystallization / Chromatography

Caption: Proposed synthetic workflow for 1-Oxo Colterol.

Table 1: Key Reaction Parameters & Expected Outcomes
StepKey ReagentsSolventTemp (°C)Time (h)Typical YieldAnalytical Checkpoint
Friedel-Crafts Acylation Veratrole, N-Boc-2-bromoacetamide, AlCl₃DCM0 to 254-875-85%TLC (Hexane:EtOAc), ¹H NMR
Nucleophilic Substitution Acylation Product, tert-ButylamineAcetonitrile2512-1880-90%TLC, LC-MS
Demethylation Protected Precursor, BBr₃DCM-78 to 253-570-80%HPLC, ¹H NMR
Detailed Protocol: Friedel-Crafts Acylation of Veratrole

This protocol describes the synthesis of the key intermediate, 2-(tert-butoxycarbonylamino)-1-(3,4-dimethoxyphenyl)ethanone.

Materials:

  • 1,2-Dimethoxybenzene (Veratrole) (1.0 eq)

  • 2-((tert-Butoxycarbonyl)amino)acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ to the cold DCM with stirring. Caution: The addition may be exothermic.

  • Acylating Agent Addition: Slowly add the 2-((tert-butoxycarbonyl)amino)acetyl chloride to the suspension. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of veratrole in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the consumption of veratrole by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by 1M HCl. Caution: Quenching is highly exothermic and releases HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel to obtain the pure product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to protect the catechol hydroxyls? A: Phenolic hydroxyl groups are nucleophilic and acidic. In the presence of a Lewis acid like AlCl₃, they will coordinate with the catalyst, deactivating the aromatic ring towards the desired electrophilic acylation.[8] Furthermore, the acylating agent can react directly with the hydroxyl group (O-acylation), leading to undesired byproducts.[5] Protecting these groups, for instance as methyl or benzyl ethers, masks their reactivity, ensuring a clean C-acylation reaction on the ring.

Q2: What are the best analytical methods to monitor reaction progress and purity? A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. For quantitative analysis and assessment of purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard.[9] For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: My final deprotection step with BBr₃ is giving a complex mixture. What is going wrong? A: Boron tribromide (BBr₃) is a powerful but aggressive reagent for cleaving methyl ethers. Several issues can arise:

  • Excess Reagent: Using too much BBr₃ can lead to side reactions and decomposition, especially with the sensitive catechol product.

  • Temperature Control: The reaction should be initiated at a very low temperature (e.g., -78 °C) and warmed slowly. Adding the reagent at a higher temperature can cause uncontrolled reactions.

  • Workup: The catechol product is sensitive to air oxidation, especially under basic or neutral conditions.[10] The workup should be performed quickly, and it is sometimes beneficial to keep the pH acidic to maintain the protonated, less-reactive form of the product.

G Start Low Yield or Impurities in BBr₃ Demethylation Check1 Was the reaction run at -78°C? Start->Check1 Check2 Was >3 eq. of BBr₃ used? Check1->Check2 Yes Sol1 Result: Uncontrolled reaction. Fix: Ensure strict temperature control. Check1->Sol1 No Check3 Was the workup prolonged or pH > 7? Check2->Check3 No Sol2 Result: Potential decomposition. Fix: Use 2.1-2.5 eq. BBr₃. Check2->Sol2 Yes Sol3 Result: Air oxidation of catechol. Fix: Perform rapid, acidic workup. Check3->Sol3 Yes

Sources

Troubleshooting

addressing batch-to-batch variability of synthesized 1-Oxo Colterol

Welcome to the technical support center for 1-Oxo Colterol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Oxo Colterol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the synthesis and handling of this catecholamine derivative. Batch-to-batch variability is a critical challenge in pharmaceutical development, potentially impacting downstream processes, analytical reproducibility, and ultimately, therapeutic efficacy and safety.[1][2] This resource provides in-depth, experience-driven insights to help you identify root causes of variability and implement robust control strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial queries and common observations you may have about your 1-Oxo Colterol batches.

Q1: My new batch of 1-Oxo Colterol has a pink or brownish tint, whereas previous batches were off-white. What does this indicate?

A1: A pink or brownish discoloration is a classic indicator of oxidation. The catechol moiety in 1-Oxo Colterol is highly susceptible to air oxidation, which can lead to the formation of highly colored ortho-quinone species.[3][4] These quinones can further polymerize, creating complex impurity profiles. This suggests that the batch may have been exposed to air or trace metal catalysts during synthesis, purification, or storage.[3] While a slight tint may not always correlate with significant impurity levels, it warrants immediate analytical investigation.

Q2: I'm observing poor peak shape (tailing) and inconsistent retention times when analyzing 1-Oxo Colterol by Reversed-Phase HPLC. What's the cause?

A2: Poor chromatography of polar, basic compounds like 1-Oxo Colterol is common on standard C18 columns. The protonatable amine group can interact strongly with residual acidic silanols on the silica surface, causing peak tailing. Inconsistent retention times between batches can be due to slight variations in the pH of your mobile phase or differences in the ionic strength of the sample matrix, which affect the ionization state of the molecule.

Q3: What is the acceptable purity level for a research-grade batch of 1-Oxo Colterol?

A3: For research and early development purposes, a purity level of ≥95% (as determined by HPLC-UV at a suitable wavelength, e.g., 280 nm) is generally considered acceptable. However, the key concern is not just the overall purity but the consistency of the impurity profile. For pharmaceutical quality control, individual unspecified impurities are often controlled at or below 0.10%, with a total impurity limit commonly around 0.5%.[3] Any new, unidentified impurity peak exceeding 0.1% should be investigated.

Q4: Is 1-Oxo Colterol stable in solution? I'm seeing a decrease in the main peak area in my analytical standards over time.

A4: 1-Oxo Colterol, like other catecholamines, has limited stability in solution, especially at neutral or alkaline pH and in the presence of oxygen or metal ions.[5] For analytical purposes, it is crucial to prepare standards fresh daily in a slightly acidic, deoxygenated diluent (e.g., water or mobile phase with 0.1% formic acid, sparged with nitrogen or argon). Store stock solutions frozen at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve variability originating from synthesis, purification, or storage.

The synthesis of 1-Oxo Colterol likely involves the selective oxidation of the benzylic alcohol in the Colterol precursor. This step is a primary source of batch-to-batch variability.

Plausible Synthetic Pathway:

Figure 1. Plausible synthesis of 1-Oxo Colterol and common side reactions.

Problem: Low Yield and High Levels of Unreacted Colterol

  • Causality: This points to incomplete oxidation. The activity of solid-supported oxidants like manganese dioxide (MnO₂) can vary significantly between batches. Factors include the activation method, particle size, and water content.

  • Troubleshooting Steps:

    • Verify Oxidant Activity: Titrate a small sample of the oxidant batch before use to confirm its activity.

    • Optimize Reaction Conditions: Increase the molar equivalents of the oxidant incrementally (e.g., in 10% steps). Monitor the reaction closely by TLC or HPLC to find the point of complete consumption of starting material without significant formation of degradation products.

    • Ensure Proper Mixing: In heterogeneous reactions with solid oxidants, ensure vigorous stirring to maximize surface contact.

Problem: Low Purity, Presence of Multiple Unidentified Peaks, and Dark Color

  • Causality: This strongly suggests over-oxidation and subsequent degradation. The catechol ring is more sensitive to oxidation than the target benzylic alcohol.[4] Once the o-quinone is formed, it is highly reactive and can lead to a cascade of secondary products.[6]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Run the oxidation at a lower temperature (e.g., start at 0°C and allow to warm slowly). Oxidation reactions are exothermic, and poor temperature control can lead to runaways.[7]

    • Use Milder Oxidants: Consider alternative, milder oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, which may offer better selectivity for the benzylic alcohol over the catechol.

    • Protect the Catechol: For maximum control, consider a protection strategy. The two hydroxyl groups of the catechol can be protected (e.g., as a cyclic acetal) before oxidation. This adds steps to the synthesis but provides the most robust control over the critical oxidation step. The protecting group is then removed in the final step.

1-Oxo Colterol is a polar, basic, and easily oxidized molecule, making its purification and storage challenging.

Troubleshooting Workflow for Purification:

Purification start Crude Product Shows Multiple Impurities check_polarity Are impurities more or less polar than product? start->check_polarity more_polar Impurities are more polar (e.g., over-oxidized species) check_polarity->more_polar More Polar less_polar Impurities are less polar (e.g., starting material) check_polarity->less_polar Less Polar rev_phase Reversed-Phase C18 HPLC: - Use acidic mobile phase (0.1% TFA or FA)  to protonate amine and improve peak shape. - Consider polar-embedded or polar-endcapped  columns for better retention. more_polar->rev_phase Use Reversed-Phase Chromatography hilic HILIC Chromatography: - Excellent for retaining very polar compounds. - Use high organic mobile phase with a small  amount of aqueous buffer. more_polar->hilic Alternative Strategy silica_gel Silica Gel Chromatography: - Use polar eluent (e.g., DCM/MeOH) - Add triethylamine (0.1-1%) to  mobile phase to reduce streaking. less_polar->silica_gel Use Normal Phase Chromatography

Figure 2. Decision workflow for selecting a purification strategy.

Problem: Product is Unstable During Column Chromatography (Turns Dark on Column)

  • Causality: Standard silica gel can be slightly acidic and contains trace metals, which can catalyze the oxidation of the catechol moiety. The high surface area and presence of air exacerbate this issue.

  • Troubleshooting Steps:

    • Deactivate Silica: Use silica gel that has been pre-treated with a base. Slurry the silica gel in your starting eluent containing 1-2% triethylamine or ammonia, which neutralizes acidic sites.

    • Use Deoxygenated Solvents: Purge all chromatography solvents with nitrogen or argon for at least 15-20 minutes before use to minimize exposure to oxygen.[8]

    • Work Quickly: Do not let the product sit on the column for extended periods. Load the crude material and elute the product as efficiently as possible.

Problem: Batches Degrade During Storage and Handling

  • Causality: As a solid, 1-Oxo Colterol is sensitive to air, light, and heat.[5] The presence of even trace amounts of impurities from the synthesis can catalyze degradation over time.

  • Storage Protocol:

    • Inert Atmosphere: After final purification and drying under high vacuum, blanket the solid material with an inert gas like argon or nitrogen before sealing the container.

    • Light Protection: Store the material in an amber vial or a container wrapped in aluminum foil.

    • Low Temperature: For long-term storage, keep the material at -20°C or, ideally, -80°C.

    • Use of Antioxidants: For solutions intended for biological assays, the inclusion of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can improve stability, but this must be validated to ensure it does not interfere with the experiment.

Section 3: Analytical Protocols for Quality Control

Consistent analytical methods are essential for identifying and quantifying batch-to-batch variability.[9]

This method is suitable for determining the purity of 1-Oxo Colterol and quantifying known and unknown impurities.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, polar-endcapped or polar-embedded, 250 x 4.6 mm, 5 µm particle size. A polar-modified column is recommended to improve retention and peak shape for this polar analyte.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    20.0 70 30
    22.0 5 95
    25.0 5 95
    25.1 98 2

    | 30.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of ~0.5 mg/mL.

  • System Suitability:

    • Tailing Factor: The peak for 1-Oxo Colterol should have a tailing factor between 0.9 and 1.5.

    • Reproducibility: Five replicate injections of the same standard should have a relative standard deviation (RSD) of <2.0% for peak area and retention time.

This protocol is used to obtain mass information on impurities observed in the HPLC-UV analysis, aiding in their structural elucidation.

  • Instrumentation: LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass).

  • LC Conditions: Use the same column and mobile phase as in Protocol 1. A lower flow rate (e.g., 0.4 mL/min) with a smaller ID column (e.g., 2.1 mm) may be used to improve MS sensitivity.

  • MS Conditions (Example for ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Expected Mass: The expected [M+H]⁺ for 1-Oxo Colterol (C₁₂H₁₇NO₃) is m/z 224.1281.

    • Common Impurities to Look For:

      • Unreacted Colterol [M+H]⁺: m/z 226.1438

      • Over-oxidized o-quinone [M+H]⁺: m/z 222.1125

      • Dimerization products: Look for masses corresponding to (2M+H)⁺ or related structures.

By implementing these troubleshooting guides and analytical protocols, you can build a robust understanding of your 1-Oxo Colterol synthesis, enabling you to control for variability and ensure the production of consistent, high-quality material for your research and development needs.

References

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Bhat, G. A., et al. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC - NIH. Retrieved from [Link]

  • Veeprho. (n.d.). Catecholamine Impurities and Related Compound. Retrieved from [Link]

  • Ashenhurst, J. (2011). Oxidation and Reduction in Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Shpak, A. V., & Pirogov, A. V. (2018). Methods used for the determination of catecholamines. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Oxidation States of Organic Compounds. Retrieved from [Link]

  • Adak, S. (2024). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. ResearchGate. Retrieved from [Link]

  • Tsunoda, M. (2006). Recent advances in methods for the analysis of catecholamines and their metabolites. PubMed. Retrieved from [Link]

  • Garris, M., & Adebiyi, A. (2023). Biochemistry, Catecholamine Degradation. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Lin, C., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Oxidation and Reduction Reactions - Basic Introduction. YouTube. Retrieved from [Link]

  • Brender, J. R., et al. (2022). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Catecholamine. Retrieved from [Link]

  • Single Use Support. (2024). What are Active Pharmaceutical Ingredients (APIs)?. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation-reduction (redox) reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]

  • Reddit. (2018). Stability of Catechol (1,2-dihydroxybenzene). r/chemhelp. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Biosynthesis of Catecholamines. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved from [Link]

  • Biotage. (n.d.). Catecholamine Analysis. Retrieved from [Link]

  • PharmiWeb.com. (2024). Plant-Based APIs Gain Strategic Importance as Global Pharmaceutical Industry Shifts Toward Sustainable Therapeutics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation States of Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Catechol oxidative chemistry investigated for mfp and B) a stable.... Retrieved from [Link]

  • PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • ResearchGate. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Retrieved from [Link]

  • Catalyst University. (2015). Catecholamine Biosynthesis from Tyrosine - Biochemistry. YouTube. Retrieved from [Link]

  • MDPI. (2021). Total Synthesis of Resvebassianol A, a Metabolite of Resveratrol by Beauveria bassiana. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[3]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 1-Oxo Colterol and Colterol as Beta-2 Adrenergic Receptor Agonists

A Technical Guide for Researchers in Drug Development In the landscape of respiratory therapeutics, the development of selective and effective beta-2 adrenergic receptor (β2AR) agonists remains a cornerstone for the mana...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of respiratory therapeutics, the development of selective and effective beta-2 adrenergic receptor (β2AR) agonists remains a cornerstone for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. This guide provides a comprehensive framework for the comparative efficacy evaluation of two structurally related catecholamines: the well-characterized β2AR agonist, Colterol, and its ketone derivative, 1-Oxo Colterol. While Colterol's pharmacological profile is established, quantitative data on 1-Oxo Colterol is sparse in publicly available literature[3]. This document, therefore, serves as a detailed roadmap for researchers to conduct a head-to-head comparison, outlining the requisite experimental protocols and the scientific rationale underpinning such an investigation.

Introduction to Colterol and 1-Oxo Colterol

Colterol (N-tert-Butylarterenol) is a short-acting β2AR agonist known for its bronchodilatory effects[4][5]. It is the active metabolite of the prodrug bitolterol and exerts its therapeutic action by stimulating β2ARs on airway smooth muscle, leading to relaxation and bronchodilation[5].

1-Oxo Colterol , also known as 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a derivative of Colterol characterized by the oxidation of the benzylic hydroxyl group to a ketone[6]. This structural modification is anticipated to significantly influence the compound's interaction with the β2AR and its subsequent biological activity. Understanding the impact of this ketone substitution is crucial for elucidating structure-activity relationships (SAR) within this class of compounds.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Colterol 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diolC12H19NO3225.28
1-Oxo Colterol 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanoneC12H17NO3223.27

The Mechanistic Imperative: The Beta-2 Adrenergic Signaling Pathway

Both Colterol and, hypothetically, 1-Oxo Colterol, are expected to exert their effects through the β2AR signaling cascade. Activation of this G-protein coupled receptor (GPCR) by an agonist initiates a conformational change, leading to the activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation[2].

Gprotein cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Colterol or 1-Oxo Colterol) B2AR β2 Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: Simplified β2AR Signaling Pathway.

A Framework for Comparative Efficacy Assessment

To objectively compare the efficacy of 1-Oxo Colterol to Colterol, a multi-tiered experimental approach is necessary, progressing from molecular-level interactions to functional tissue-based assays. The following sections detail the essential experimental protocols.

Receptor Binding Affinity: Gauging the Initial Interaction

The affinity of a ligand for its receptor is a primary determinant of its potency. A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound. This assay measures the ability of the unlabeled test compounds (Colterol and 1-Oxo Colterol) to displace a radiolabeled antagonist from the β2AR.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2AR (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

  • Competition Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled β2AR antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol), and varying concentrations of the unlabeled test compounds (Colterol and 1-Oxo Colterol).

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

RadioligandAssay cluster_workflow Radioligand Displacement Assay Workflow A Prepare β2AR-expressing cell membranes B Incubate membranes with radiolabeled antagonist and varying concentrations of Colterol or 1-Oxo Colterol A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity on filters C->D E Determine IC50 and calculate Ki D->E

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for 1-Oxo Colterol

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1-Oxo Colterol, a key derivative of the β-adrenergic agonist Colterol.[1] We will not only detail a robust High-Performance Liquid Chromatography (HPLC) with UV detection method but also compare it with the more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing the supporting experimental data and scientific rationale to guide your method development and validation choices.

The Critical Role of Method Validation in Drug Development

Before delving into the protocols, it is crucial to understand the "why" behind analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3] This ensures the integrity of data submitted to regulatory agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, most notably in its Q2(R1) guideline, which will be our primary reference.[2][6]

Comparative Overview: HPLC-UV vs. UPLC-MS/MS for 1-Oxo Colterol Analysis

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, but potential for interference from co-eluting impurities.Excellent, highly specific due to mass fragmentation patterns.
Sensitivity Moderate, suitable for routine quality control.Very high, ideal for trace-level analysis and bioanalysis.
Speed Standard run times.Faster run times due to smaller particle size columns.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust and widely available.Requires more specialized expertise for operation and troubleshooting.
Application Ideal for assay and impurity determination in drug substances and products.Preferred for bioanalytical studies, metabolite identification, and trace impurity analysis.[7]

A Validated HPLC-UV Method for 1-Oxo Colterol: A Step-by-Step Guide

Herein, we present a detailed protocol for a stability-indicating reversed-phase HPLC method for the determination of 1-Oxo Colterol. The selection of a C18 column is based on its versatility and proven performance for the separation of moderately polar compounds like beta-agonists.[8] The mobile phase composition is optimized to achieve a good peak shape and resolution from potential degradants.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Prepare 1-Oxo Colterol Working Standard Injection Inject Samples Standard->Injection Sample Prepare Sample Solution (e.g., from drug product) Sample->Injection Spiked_Sample Prepare Spiked Sample (for accuracy) Spiked_Sample->Injection Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water with modifier) HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase->HPLC_System Chromatogram Acquire Chromatogram HPLC_System->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation

Caption: High-Level Workflow for HPLC Analysis of 1-Oxo Colterol.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar analytes.[8]
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)A common mobile phase for beta-agonists, providing good peak shape and resolution.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[8]
Injection Volume 10 µLA typical injection volume for HPLC analysis.[8]
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 276 nmBased on the UV absorbance maximum of similar phenolic compounds.[8]

Method Validation Protocol and Results

The validation of this method was performed according to the ICH Q2(R1) guideline.[2][6]

Specificity and Stability-Indicating Nature

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[10]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 M HCl at 80°C for 4 hours.[8]

  • Base Hydrolysis: 1 M NaOH at 80°C for 4 hours.[8]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Dry heat at 80°C for 72 hours.[11]

  • Photolytic Degradation: UV light (254 nm) for 48 hours.[11]

Results: The method demonstrated good resolution between the 1-Oxo Colterol peak and the peaks of the degradation products, confirming its stability-indicating nature. No interference from placebo was observed.

Stress Condition% DegradationObservations
Acid Hydrolysis15.2%One major degradation product observed.
Base Hydrolysis22.5%Two major degradation products observed.
Oxidative Degradation10.8%One minor degradation product observed.
Thermal Degradation5.1%Minor degradation observed.
Photolytic Degradation3.7%Minimal degradation observed.
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol: A series of solutions were prepared from a stock solution of 1-Oxo Colterol to yield concentrations from 0.025 to 0.15 mg/mL. Each solution was injected in triplicate.

Results:

ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity Range 0.025 - 0.15 mg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero.
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol: Accuracy was determined by the recovery of a known amount of 1-Oxo Colterol spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

Results:

Concentration LevelMean Recovery (%)Acceptance Criteria (ICH Q2(R1))
80%99.8%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%101.2%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of the same sample on two different days by two different analysts.

Results:

Precision TypeRSD (%)Acceptance Criteria (ICH Q2(R1))
Repeatability ≤ 1.0%≤ 2.0%
Intermediate Precision ≤ 2.0%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results:

ParameterResult
LOD 0.003 mg/mL
LOQ 0.01 mg/mL
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Small variations were made to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were not significantly affected by these minor changes, indicating the robustness of the method.

Logical Relationship of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Method_Reliability Method_Reliability Specificity->Method_Reliability Range Range Accuracy->Range Accuracy->Method_Reliability Precision->Range LOD_LOQ LOD_LOQ Precision->LOD_LOQ Determines lower limits Precision->Method_Reliability Linearity Linearity Linearity->Range Linearity->Method_Reliability Range->LOD_LOQ Defines working boundaries Range->Method_Reliability LOD_LOQ->Method_Reliability Robustness Robustness Robustness->Method_Reliability

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion: Choosing the Right Tool for the Job

The validated HPLC-UV method presented here is a reliable, cost-effective, and robust solution for the routine quality control of 1-Oxo Colterol in a pharmaceutical setting. It meets all the acceptance criteria set forth by the ICH.

For applications requiring higher sensitivity and specificity, such as the analysis of 1-Oxo Colterol in biological matrices or the identification of unknown trace impurities, a UPLC-MS/MS method would be the superior choice.[7] While the initial investment is higher, the gains in speed, sensitivity, and specificity can be invaluable in a research and development or clinical setting.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis. This guide provides a framework for making an informed decision and for rigorously validating the chosen method to ensure the generation of high-quality, reliable data.

References

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Validation

A Comparative Guide to the In Vivo and In Vitro Effects of 1-Oxo Colterol: A Mechanistic and Methodological Exploration

This guide provides a comprehensive comparison of the anticipated in vivo and in vitro pharmacological effects of 1-Oxo Colterol, a derivative of the known β2-adrenergic receptor agonist, colterol. For drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated in vivo and in vitro pharmacological effects of 1-Oxo Colterol, a derivative of the known β2-adrenergic receptor agonist, colterol. For drug development professionals and researchers, understanding the translation from cellular-level activity to whole-organism response is paramount. This document synthesizes established principles of β2-adrenergic pharmacology with detailed experimental frameworks to offer a predictive analysis of 1-Oxo Colterol's profile. We will explore the causal relationships between molecular structure, receptor interaction, and physiological outcomes, grounded in authoritative scientific literature.

Introduction: From Colterol to a Novel Derivative

Colterol is a potent β2-adrenergic receptor agonist known for its bronchodilatory effects.[1] Like other catecholamines, its therapeutic action is mediated by the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle.[2] The compound "1-Oxo Colterol" represents a hypothetical analog of colterol, characterized by the oxidation of the secondary alcohol on the ethylamine side chain to a ketone. This seemingly minor structural modification can have profound implications for the compound's interaction with its target receptor and its overall pharmacological profile. This guide will dissect these potential differences by comparing the known properties of colterol with the projected effects of 1-Oxo Colterol in both in vitro and in vivo settings.

The Molecular Target: β2-Adrenergic Receptor Signaling

The primary target for both colterol and its 1-Oxo derivative is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[3][4] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gs protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a crucial second messenger.[5][6] The elevated intracellular cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[5][6]

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets, leading to Agonist 1-Oxo Colterol (Agonist) Agonist->Receptor Binds

Caption: The β2-adrenergic receptor signaling cascade.

In Vitro Analysis: A Cellular Perspective

In vitro assays are fundamental to characterizing the direct interaction of a compound with its target and its immediate cellular consequences. These experiments provide a controlled environment to dissect the molecular pharmacology of 1-Oxo Colterol.

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for its receptor. This assay measures the concentration of 1-Oxo Colterol required to displace a known radiolabeled ligand from the β2-adrenergic receptor.

Hypothesized Outcome: The hydroxyl group in colterol is crucial for forming a hydrogen bond with a key serine residue in the receptor's binding pocket. Replacing this with a ketone (oxo-) group would disrupt this interaction, likely leading to a lower binding affinity for 1-Oxo Colterol compared to colterol.

Functional Agonist Activity (cAMP Accumulation)

This assay quantifies the ability of a compound to stimulate the production of cAMP in cells expressing the β2-adrenergic receptor. It is a direct measure of the compound's efficacy as an agonist.

Hypothesized Outcome: While the binding affinity may be lower, the ability to induce the necessary conformational change in the receptor determines its agonist activity. It is plausible that 1-Oxo Colterol would still act as an agonist, but with lower potency and potentially lower intrinsic efficacy than colterol. This would manifest as a rightward shift in the dose-response curve and a lower maximal response.

ParameterColterol (Known)1-Oxo Colterol (Hypothesized)In Vitro Assay
Binding Affinity (Ki) HighModerate to LowRadioligand Binding Assay
Functional Potency (EC50) Low NanomolarHigh Nanomolar to MicromolarcAMP Accumulation Assay
Intrinsic Efficacy Full AgonistPartial or Full AgonistcAMP Accumulation Assay
Metabolic Stability ModeratePotentially HigherLiver Microsome Stability Assay
Metabolic Stability

Incubating 1-Oxo Colterol with liver microsomes allows for an assessment of its susceptibility to metabolism by cytochrome P450 enzymes.[7][8]

Hypothesized Outcome: The secondary alcohol of colterol is a potential site for oxidative metabolism. The ketone in 1-Oxo Colterol would be less prone to this specific metabolic pathway, potentially resulting in greater metabolic stability in vitro.

In Vivo Evaluation: From Cell to System

In vivo studies are essential to understand how a compound behaves in a complex biological system, encompassing pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the physiological effect).

Bronchodilator Efficacy

The primary therapeutic effect of a β2-agonist is bronchodilation. This is typically assessed in animal models, such as guinea pigs or mice, where bronchoconstriction is induced by an agent like methacholine or histamine.[9][10][11] The ability of the test compound to prevent or reverse this bronchoconstriction is then measured.

Hypothesized Outcome: Consistent with its predicted lower in vitro potency, 1-Oxo Colterol would likely exhibit weaker bronchodilatory effects than colterol at equivalent doses. A higher dose of 1-Oxo Colterol may be required to achieve a similar therapeutic effect.

Duration of Action and Pharmacokinetics

The duration of action is influenced by both the compound's binding kinetics and its metabolic stability.

Hypothesized Outcome: The potentially higher metabolic stability of 1-Oxo Colterol could translate to a longer half-life and duration of action in vivo compared to colterol. This highlights a potential trade-off between potency and duration that is common in drug development.

Cardiovascular Side Effects

While β2-agonists are designed to be selective, they can exhibit off-target effects on β1-adrenergic receptors in the heart, leading to side effects like tachycardia and palpitations. Colterol is known to have some affinity for β1 receptors.[12]

Hypothesized Outcome: The structural change in 1-Oxo Colterol might alter its selectivity profile. It is plausible that the reduced affinity for the β2 receptor would be mirrored by a reduced affinity for the β1 receptor, potentially leading to a similar or slightly improved side-effect profile relative to its therapeutic dose.

ParameterColterol (Known)1-Oxo Colterol (Hypothesized)In Vivo Model/Assay
Bronchodilation Potent, rapid onsetLess potent, may require higher dosesHistamine/Methacholine-induced bronchoconstriction in guinea pigs
Duration of Action Short to moderatePotentially longerMeasurement of airway resistance over time
Cardiovascular Effects Possible tachycardiaDose-dependent tachycardiaTelemetry monitoring of heart rate and blood pressure

Experimental Protocols

In Vitro cAMP Accumulation Assay
  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.

  • Assay Preparation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of 1-Oxo Colterol or a reference agonist (e.g., isoproterenol) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF or ELISA.[13][14]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and maximal response.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture β2-AR expressing cells B Seed cells in 96-well plate A->B C Pre-incubate with PDE inhibitor B->C D Add 1-Oxo Colterol (dose-response) C->D E Incubate at 37°C D->E F Lyse cells E->F G Measure cAMP levels (e.g., HTRF) F->G H Calculate EC50 and Emax G->H

Caption: Workflow for an in vitro cAMP accumulation assay.

In Vivo Bronchodilator Activity Assay (Guinea Pig Model)
  • Animal Acclimatization: Acclimate male Dunkin-Hartley guinea pigs for at least one week.

  • Anesthesia and Cannulation: Anesthetize the animals and surgically insert a tracheal cannula for mechanical ventilation and a carotid artery cannula for blood pressure monitoring.

  • Baseline Measurement: Measure baseline airway resistance using a forced oscillation technique.[10]

  • Compound Administration: Administer 1-Oxo Colterol or vehicle via inhalation or intravenous injection.

  • Bronchoconstriction Challenge: After a set period, induce bronchoconstriction by administering an aerosolized solution of histamine or methacholine.[9]

  • Data Recording: Continuously record airway resistance and blood pressure throughout the experiment.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response afforded by 1-Oxo Colterol compared to the vehicle control.

Conclusion and Future Directions

This guide presents a hypothesized comparative profile of 1-Oxo Colterol against its parent compound, colterol. The central hypothesis is that the oxidation of the side-chain hydroxyl group to a ketone will likely decrease binding affinity and functional potency at the β2-adrenergic receptor, but may confer increased metabolic stability and a longer duration of action. This represents a classic trade-off in medicinal chemistry. The outlined in vitro and in vivo experimental workflows provide a clear and robust path to empirically test these hypotheses. For researchers in drug development, such a predictive framework is invaluable for prioritizing novel compounds and designing efficient, targeted experimental plans. The definitive characterization of 1-Oxo Colterol awaits the execution of these, and similar, rigorous scientific investigations.

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Comparative

A Guide to the Independent Verification of 1-Oxo Colterol: A Case Study in Orphan Compound Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research, not all molecules of interest come with a well-documented portfolio of biological activity. 1-Oxo Colterol, a d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, not all molecules of interest come with a well-documented portfolio of biological activity. 1-Oxo Colterol, a derivative and potential impurity of the β2-adrenergic agonist Colterol, represents a common challenge for researchers: a compound with a known structure but a publicly uncharted pharmacological profile. This guide provides a comprehensive framework for the independent verification of 1-Oxo Colterol's activity, comparing it against established β2-adrenergic agonists. This document serves as a roadmap for researchers to generate their own data, ensuring scientific rigor and enabling informed decisions in drug development.

The Enigma of 1-Oxo Colterol: From Structure to Hypothesis

1-Oxo Colterol, chemically known as 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone, is structurally analogous to Colterol, with the defining difference being the oxidation of the hydroxyl group to a ketone on the ethylamino chain.[1][2] Colterol itself is the active metabolite of the prodrug Bitolterol and a known short-acting β2-adrenoreceptor agonist.[3][4][5] The structural similarity between 1-Oxo Colterol and Colterol logically posits the hypothesis that 1-Oxo Colterol may also interact with the β2-adrenergic receptor. However, the nature and extent of this interaction—whether agonistic, antagonistic, or inactive—remain to be elucidated through empirical investigation.

The first step in any independent verification is the acquisition or synthesis of the compound . While 1-Oxo Colterol is commercially available from chemical suppliers, understanding its synthesis is crucial for identifying potential impurities and degradation products. A plausible synthetic route, adapted from the synthesis of similar catecholamines, is outlined below.[6][7]

Proposed Synthesis of 1-Oxo Colterol:

A potential two-step synthesis can be inferred from related chemical literature. The first step would involve the synthesis of the intermediate 2-amino-1-(3,4-dihydroxyphenyl)ethanone, followed by N-alkylation to introduce the tert-butyl group.

Synthesis_of_1_Oxo_Colterol cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: N-Alkylation Catechol Catechol Intermediate 2-amino-1-(3,4-dihydroxyphenyl)ethanone Catechol->Intermediate ZnCl2 Glycine Glycine Glycine->Intermediate OneOxoColterol 1-Oxo Colterol Intermediate->OneOxoColterol TertButyl tert-butylating agent (e.g., tert-butyl bromide) TertButyl->OneOxoColterol

Caption: Proposed two-step synthesis of 1-Oxo Colterol.

Characterization and Purity Assessment: The Analytical Foundation

Before embarking on biological assays, the identity and purity of the synthesized or procured 1-Oxo Colterol must be rigorously confirmed. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[8][9][10][11]

Protocol: HPLC-MS/MS for Purity Assessment of 1-Oxo Colterol
  • Sample Preparation: Dissolve a small amount of 1-Oxo Colterol in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 500 to identify the parent ion of 1-Oxo Colterol (expected [M+H]+ = 224.13).

    • MS/MS: Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

  • Data Analysis: Integrate the peak corresponding to 1-Oxo Colterol and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally required for biological assays.

Unveiling the Pharmacological Profile: In Vitro Assays

The core of the independent verification lies in determining the interaction of 1-Oxo Colterol with the β2-adrenergic receptor and its subsequent effect on intracellular signaling. This is achieved through a combination of receptor binding and functional assays.

β2-Adrenergic Receptor Binding Assay: Gauging Affinity

This assay determines the affinity of 1-Oxo Colterol for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

Protocol: Radioligand Binding Assay
  • Materials:

    • Membranes from cells expressing the human β2-adrenergic receptor.

    • Radioligand: [³H]-CGP12177 (a known β2-adrenoceptor antagonist).

    • Non-specific binding control: Propranolol (a high-affinity β-blocker).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of receptor membranes and radioligand to each well.

    • Add increasing concentrations of unlabeled 1-Oxo Colterol (or a known competitor like Salbutamol as a positive control).

    • For non-specific binding, add a high concentration of propranolol.

    • Incubate at room temperature for 60 minutes.[12]

    • Harvest the membranes onto a filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Assay Plate Add_Components Add Receptor Membranes, Radioligand, and 1-Oxo Colterol Start->Add_Components Incubate Incubate at Room Temperature Add_Components->Incubate Harvest Harvest Membranes on Filter Incubate->Harvest Wash Wash to Remove Unbound Ligand Harvest->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate Ki Measure->Analyze

Caption: Workflow for the β2-adrenergic receptor binding assay.

Functional Assay: Measuring Cellular Response

A binding affinity does not reveal whether a compound is an agonist or an antagonist. A functional assay is required to measure the cellular response upon compound binding. The canonical signaling pathway for the β2-adrenergic receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[13][14][15][16]

Protocol: cAMP Accumulation Assay
  • Cell Culture: Use a cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of 1-Oxo Colterol. Include a known agonist (e.g., Isoproterenol or Salbutamol) as a positive control.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

    • To test for antagonism, pre-incubate the cells with 1-Oxo Colterol before adding a fixed concentration of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Signaling_Pathway Agonist β2-Agonist (e.g., 1-Oxo Colterol if active) Receptor β2-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: The β2-adrenergic receptor signaling pathway.

Comparative Analysis: Benchmarking Against Established Agonists

The data obtained for 1-Oxo Colterol should be compared to that of well-characterized β2-adrenergic agonists to understand its relative potency and efficacy.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Onset of ActionDuration of Action
Salbutamol ~200-1000~5-15Fast[17][18]Short (4-6 hours)
Formoterol ~2-5~0.1-1Fast[17][18][19]Long (12 hours)[5][18][19]
Salmeterol ~1-5~1-10Slow[17]Long (12 hours)[5][18][19]
Olodaterol ~0.1~0.1FastUltra-long (24 hours)[20]
1-Oxo Colterol To be determined To be determined To be determined To be determined

Note: The values presented are approximate and can vary depending on the specific assay conditions.

Conclusion: A Framework for Evidence-Based Discovery

The lack of published data for 1-Oxo Colterol makes it an exemplary case for the necessity of independent verification in research and development. By following the protocols outlined in this guide, researchers can systematically elucidate its pharmacological profile. The data generated will not only determine its potential as a β2-adrenergic agonist but also inform its significance as a potential impurity in Colterol-related pharmaceuticals. This rigorous, evidence-based approach is fundamental to scientific integrity and the advancement of therapeutic innovation.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-Oxo Colterol

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-Oxo Col...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-Oxo Colterol. As a derivative of the β-adrenergic agonist Colterol, this compound requires meticulous handling to ensure personnel safety and prevent environmental contamination.[1] This document synthesizes established protocols for managing potent pharmaceutical agents with the known characteristics of its parent compound class to provide a robust operational framework.

Understanding the Hazard Profile of 1-Oxo Colterol

Primary Concerns:

  • Pharmacological Effects: Accidental exposure can lead to systemic effects characteristic of β-adrenergic stimulation, such as tachycardia (increased heart rate), tremors, and potential fluctuations in blood glucose and potassium levels.[2][3]

  • Respiratory Sensitization: Though not definitively documented for 1-Oxo Colterol, related compounds can pose risks of respiratory sensitization.

  • Air Sensitivity: The compound is noted to be air-sensitive, which necessitates handling under controlled atmospheric conditions where appropriate.[1]

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile of 1-Oxo Colterol is not completely characterized. Therefore, a conservative approach to handling is paramount.

Occupational Exposure Banding (OEB):

In the absence of a defined Occupational Exposure Limit (OEL), it is prudent to treat 1-Oxo Colterol as a potent compound. A risk-based approach would place it in a high OEB category, requiring stringent containment and personal protective equipment (PPE). The first step in handling any potent compound is to understand its key safety and health parameters.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical for minimizing exposure risk. A comprehensive ensemble should be worn at all times when handling 1-Oxo Colterol, particularly in its neat or powdered form.

Recommended PPE for Handling 1-Oxo Colterol
PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should have extended cuffs.Prevents direct skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. Gloves should be changed every 30 minutes or immediately if contaminated.[5]
Body Protection A disposable, low-linting coverall ("bunny suit") with integrated shoe covers and a hood.[5] Gowns should close at the back and have tight-fitting cuffs.[5]Provides head-to-toe protection from spills and aerosolized particles.[5] Coveralls should be worn over regular laboratory clothing and be of a material resistant to chemical permeation. These should not be worn outside of the designated hazardous work area.[5]
Eye Protection Chemical splash goggles that provide a complete seal around the eyes.[6]Protects the eyes from splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal.
Respiratory Protection A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.For handling powdered or aerosolized forms of potent compounds, a PAPR is recommended to provide a higher level of respiratory protection than standard N95 respirators.[4] Surgical masks do not offer adequate respiratory protection from drug exposure.[5]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of 1-Oxo Colterol. The following steps outline a self-validating system to minimize exposure at every stage.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.

  • Designated Storage: Store 1-Oxo Colterol in a clearly labeled, dedicated, and well-ventilated area. Given its air sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

  • Temperature Control: Store at room temperature between 68°F and 77°F (20°C and 25°C), away from direct heat and sunlight.

Handling and Weighing (in a Containment Ventilated Enclosure)
  • Prepare the Work Area: All handling of neat 1-Oxo Colterol should be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE) to protect the operator from exposure.

  • Don PPE: Follow the step-by-step PPE donning procedure outlined in the diagram below.

  • Weighing: Use a dedicated set of weighing tools. Tare the receiving vessel before introducing the compound.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by a cleaning agent.

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination. Follow a strict doffing sequence to avoid contact with potentially contaminated surfaces.

Visual Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Coverall Don2->Don3 Don4 Hood Don3->Don4 Don5 PAPR Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Coverall & Shoe Covers Doff1->Doff2 Doff3 PAPR Doff2->Doff3 Doff4 Hood Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Disposal Plan: Environmental Responsibility

The disposal of 1-Oxo Colterol and any contaminated materials must adhere to strict environmental regulations to prevent the release of active pharmaceutical ingredients into the environment.

Waste Segregation

Proper waste segregation is the first and most crucial step in responsible disposal.[2]

Waste StreamDescriptionDisposal Container
Neat Compound Unused or expired 1-Oxo Colterol.Labeled, sealed, and puncture-proof container for hazardous pharmaceutical waste.
Contaminated Solids Used PPE (gloves, coveralls), weigh boats, and other disposable items that have come into direct contact with 1-Oxo Colterol.Labeled hazardous waste bags or containers.
Contaminated Sharps Needles, scalpels, or other sharp instruments used in handling the compound.Designated sharps container for hazardous pharmaceutical waste.
Contaminated Liquids Solvents used for cleaning and decontamination.Labeled, sealed, and chemically compatible container for hazardous liquid waste.
Disposal Procedure
  • Collection: All waste streams must be collected at the point of generation in their designated containers.

  • Labeling: Containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and the specific contents.

  • Storage: Store waste in a secure, designated area away from general laboratory traffic.

  • Final Disposal: Arrange for disposal through a licensed hazardous waste management company. The primary method for the disposal of potent pharmaceutical waste is incineration at a permitted facility.[3][7] Do not dispose of 1-Oxo Colterol or contaminated materials in standard trash or down the drain.

Disposal Decision Pathway

Disposal_Pathway Start Waste Generation (1-Oxo Colterol) IsSolid Solid Waste? Start->IsSolid Neat Neat Compound IsSolid->Neat Yes Liquid Contaminated Liquid IsSolid->Liquid No IsSharp Sharp? PPE Contaminated PPE IsSharp->PPE No Sharps Contaminated Sharps IsSharp->Sharps Yes Neat->IsSharp Incineration Licensed Hazardous Waste Incineration PPE->Incineration Sharps->Incineration Liquid->Incineration

Caption: Decision-making process for the segregation and disposal of 1-Oxo Colterol waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

By adhering to these stringent safety and handling protocols, researchers and drug development professionals can mitigate the risks associated with 1-Oxo Colterol and ensure a safe laboratory environment.

References

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